Sodium aspartate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2-aminobutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.2Na/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXOIHIZTOVVFB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NNa2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Biochemistry of Aspartate and Sodium Aspartate
Aspartate in Core Metabolic Pathways
Aspartate is a pivotal molecule that participates in several core metabolic pathways, ensuring cellular integrity, energy homeostasis, and proliferative capacity.
Aspartate is intrinsically linked to the TCA cycle, primarily through its relationship with the intermediate oxaloacetate. The transamination of oxaloacetate by aspartate aminotransferase directly produces aspartate. libretexts.org This reaction is reversible, allowing aspartate to serve as a source for replenishing TCA cycle intermediates, a process known as anaplerosis.
A critical function involving both aspartate and the TCA cycle is the malate-aspartate shuttle . This shuttle is a complex system that transports reducing equivalents (in the form of NADH) produced during glycolysis in the cytosol across the impermeable inner mitochondrial membrane. wikipedia.orgsketchy.com In the cytosol, oxaloacetate is reduced to malate (B86768), oxidizing NADH to NAD+. Malate is then transported into the mitochondrial matrix, where it is re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH. nih.gov This mitochondrial NADH can then enter the electron transport chain to generate ATP. youtube.com To complete the cycle and transport oxaloacetate back to the cytosol (as it cannot cross the membrane directly), it is transaminated with glutamate (B1630785) to form aspartate and α-ketoglutarate. nih.govwikipedia.org Aspartate is then transported out to the cytosol in exchange for glutamate, where it is converted back to oxaloacetate, allowing the shuttle to continue. wikipedia.org This shuttle is highly active in the heart, liver, and kidneys and is more energy-efficient than the alternative glycerol (B35011) 3-phosphate shuttle, maximizing ATP yield from glycolysis. wikipedia.orgyoutube.com
Table 1: Key Components of the Malate-Aspartate Shuttle
| Component | Location | Function |
|---|---|---|
| Malate Dehydrogenase (MDH) | Cytosol & Mitochondria | Interconverts malate and oxaloacetate, coupled with NAD+/NADH conversion. taylorandfrancis.com |
| Aspartate Aminotransferase (AST/GOT) | Cytosol & Mitochondria | Interconverts aspartate/α-ketoglutarate and oxaloacetate/glutamate. wikipedia.org |
| Malate-α-ketoglutarate antiporter | Inner Mitochondrial Membrane | Transports malate into the mitochondria and α-ketoglutarate into the cytosol. wikipedia.org |
| Glutamate-aspartate antiporter | Inner Mitochondrial Membrane | Transports glutamate into the mitochondria and aspartate into the cytosol. nih.gov |
The urea (B33335) cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849) in the liver. Aspartate plays an indispensable role by providing the second nitrogen atom for the synthesis of urea. pearson.comwikipedia.org The first nitrogen atom comes from free ammonia, which is incorporated into carbamoyl (B1232498) phosphate (B84403). nih.gov
The connection between the urea cycle and aspartate occurs when citrulline, having been transported from the mitochondria to the cytoplasm, condenses with aspartate. youtube.com This reaction, catalyzed by argininosuccinate (B1211890) synthetase, forms argininosuccinate. nih.gov Subsequently, the enzyme argininosuccinate lyase cleaves argininosuccinate into arginine (which continues in the urea cycle to release urea) and fumarate (B1241708). nih.govwikipedia.org
The production of fumarate in this step creates a direct link between the urea cycle and the TCA cycle, sometimes referred to as the "Krebs Bicycle" or the aspartate-argininosuccinate shunt . brainly.comquizlet.com The fumarate generated can be converted to malate and then oxaloacetate in the cytosol, which can then be used for gluconeogenesis or be transaminated to regenerate the aspartate needed for the urea cycle. wikipedia.org
Aspartate is a fundamental building block for the de novo synthesis of nucleotides, the precursors of DNA and RNA.
Pyrimidine (B1678525) Synthesis : The synthesis of the pyrimidine ring involves fewer precursors compared to purines. Aspartate provides three carbon atoms (N1, C4, C5, and C6) and one nitrogen atom for the six-membered pyrimidine ring. davuniversity.org The process begins with the formation of carbamoyl phosphate, which then condenses with aspartate in a reaction catalyzed by aspartate transcarbamoylase to form carbamoyl aspartate. davuniversity.orglibretexts.org This is a key regulatory step in bacteria. wikipedia.org Subsequent reactions lead to the formation of the first pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP), from which other pyrimidine nucleotides like CTP and TTP are derived. davuniversity.org In cancer cells with a deficiency in the urea cycle enzyme argininosuccinate synthase (ASS1), cytosolic aspartate levels increase, which promotes pyrimidine synthesis and supports proliferation. nih.gov
Purine (B94841) Synthesis : In the more complex de novo synthesis of the purine ring, aspartate contributes one of the nitrogen atoms (N1). Its entire molecule is incorporated during the conversion of inosine (B1671953) monophosphate (IMP), the parent purine nucleotide, to adenosine (B11128) monophosphate (AMP). In this two-step process, aspartate condenses with IMP to form adenylosuccinate, which is then cleaved to release fumarate and form AMP.
Aspartate metabolism is deeply interwoven with that of several other amino acids, primarily through transamination reactions catalyzed by aminotransferases, which require pyridoxal (B1214274) phosphate (PLP) as a coenzyme. nih.govyoutube.com
Glutamate : The most direct link is with glutamate. The reversible reaction catalyzed by aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT), transfers an amino group from glutamate to oxaloacetate, yielding aspartate and α-ketoglutarate. youtube.comslideshare.net This reaction is central to amino acid metabolism, connecting the TCA cycle with amino acid pools. researchgate.net
Alanine (B10760859) : Alanine can be synthesized by the transamination of pyruvate (B1213749), the end product of glycolysis. The enzyme alanine transaminase (ALT) catalyzes the transfer of an amino group from glutamate to pyruvate, forming alanine and α-ketoglutarate. Through the glutamate-aspartate connection, alanine metabolism is thus linked to aspartate levels.
Asparagine : Aspartate is the direct precursor for the synthesis of asparagine. nih.gov The enzyme asparagine synthetase catalyzes the ATP-dependent transfer of an amide group from glutamine to aspartate, forming asparagine and glutamate. nih.govoup.com Conversely, the enzyme asparaginase (B612624) hydrolyzes asparagine back into aspartate and ammonia. nih.gov
Arginine and Proline : Aspartate is linked to arginine and proline metabolism through its connection with glutamate and the urea cycle. wikipedia.org As described, aspartate is required for the synthesis of arginine via the argininosuccinate shunt. nih.gov Glutamate, which is in equilibrium with aspartate, is the precursor for proline synthesis. wikipedia.org These pathways are bidirectional and their net flux depends on the metabolic state of the cell. wikipedia.org
The maintenance of redox balance, particularly the ratio of NAD+ to NADH, is critical for cellular function. Aspartate metabolism is key to this process, primarily through the action of the malate-aspartate shuttle. wikipedia.orgnih.gov Glycolysis in the cytoplasm produces NADH, but the inner mitochondrial membrane is impermeable to it. wikipedia.org The malate-aspartate shuttle provides an efficient mechanism to transfer the reducing potential of cytosolic NADH into the mitochondria. youtube.com
Intracellular Transport and Homeostasis of Aspartate
The transport of aspartate across cellular and subcellular membranes is tightly regulated and carried out by specific transporter proteins to maintain metabolic homeostasis. Given its charge at physiological pH and its central role in linking cytosolic and mitochondrial metabolism, its movement between compartments is crucial.
The primary transporters for aspartate across the inner mitochondrial membrane are the aspartate-glutamate carriers (AGCs) . nih.gov In humans, there are two main isoforms:
AGC1 (Aralar1 or SLC25A12) : Predominantly found in the brain, skeletal muscle, and heart.
AGC2 (Citrin or SLC25A13) : Highly expressed in the liver, kidney, and small intestine. nih.gov
These transporters function as strict antiporters, exchanging mitochondrial aspartate for cytosolic glutamate. nih.govnih.gov A unique feature of these carriers is that they transport glutamate with a proton, making the exchange of aspartate for glutamate electrophoretic (charge-moving). This process is driven by the mitochondrial membrane potential, ensuring the unidirectional flow of aspartate out of and glutamate into the mitochondria under normal energized conditions. nih.gov This unidirectional transport is essential for the operation of the malate-aspartate shuttle. nih.gov
In addition to the AGCs, which are part of the solute carrier family 25 (SLC25), other transporters are involved in aspartate homeostasis. The excitatory amino acid transporters (EAATs), a family of glutamate transporters (SLC1 family), are found on the plasma membrane and are responsible for the uptake of glutamate and aspartate from the extracellular space into cells. wikipedia.orgwikipedia.org EAATs transport both L-aspartate and D-aspartate with similar affinity. nih.gov
A vesicular aspartate transporter, identified as sialin (B1330336) (SLC17A5), has been found to be responsible for packaging aspartate into synaptic vesicles in certain neurons, using a proton gradient as the driving force. pnas.org The coordinated action of these various transporters ensures that aspartate concentrations are maintained at appropriate levels within different cellular compartments, allowing for the dynamic regulation of the many metabolic pathways in which it participates.
Table 2: Major Aspartate Transporters
| Transporter Family | Name(s) | Location | Function |
|---|---|---|---|
| SLC25 (Mitochondrial Carrier) | AGC1 (Aralar1), AGC2 (Citrin) | Inner Mitochondrial Membrane | Exports aspartate from mitochondria in exchange for glutamate plus a proton. nih.gov |
| SLC1 (Excitatory Amino Acid Transporter) | EAAT1 (GLAST-1), EAAT2, etc. | Plasma Membrane | Imports aspartate and glutamate from the extracellular space into the cell. wikipedia.orgwikipedia.org |
| SLC17 (Vesicular Glutamate Transporter) | Sialin (SLC17A5) | Synaptic Vesicles | Transports aspartate into synaptic vesicles. pnas.org |
Mechanisms of Sodium-Coupled Aspartate Transport
Sodium-coupled aspartate transport is a fundamental process for clearing the excitatory amino acid aspartate from the extracellular space, particularly in the central nervous system. This process is primarily mediated by a family of proteins known as Excitatory Amino Acid Transporters (EAATs), which belong to the Solute Carrier 1 (SLC1) family. nih.gov These transporters are symporters, meaning they move aspartate into the cell against its concentration gradient by harnessing the energy stored in the electrochemical gradient of sodium ions (Na⁺). nih.govnih.gov The archaeal homolog, GltPh, which is a sodium and aspartate symporter, serves as a key model system for understanding the mechanism of mammalian glutamate and aspartate transporters. cornell.edu
The transport cycle involves several key steps:
Binding: The process begins with the binding of three sodium ions and one aspartate molecule to the transporter in its outward-facing conformation, where the binding sites are accessible from the extracellular side. nih.govrug.nl
Conformational Change: Upon binding of the substrate and ions, the transporter undergoes a significant conformational change. A mobile transport domain, which houses the binding sites, moves across the membrane, transitioning the transporter from an outward-facing to an inward-facing state. nih.govcornell.edu This movement effectively shuttles the bound aspartate and sodium ions across the membrane. nih.gov
Release: Once in the inward-facing state, the aspartate and sodium ions are released into the cytoplasm. This release is facilitated by the low intracellular concentration of sodium. nih.gov
Reorientation: After releasing its cargo, the now-empty transporter reverts to its outward-facing conformation to begin a new cycle. nih.gov
This tightly coupled mechanism ensures the efficient uptake of aspartate, which is crucial for maintaining low extracellular concentrations and preventing excitotoxicity. asm.org The transporters function as homotrimers, with each subunit or protomer operating as an independent transport unit. cornell.edu
The kinetic mechanism of sodium-coupled aspartate transport ensures that the transport process is efficient and strictly coupled. A key feature is the cooperative binding of sodium ions and aspartate, where the solutes bind with low affinity individually but with high affinity when bound together. nih.gov This principle applies to both the outward- and inward-facing states of the transporter. nih.gov
Studies on the transporter homolog GltPh have elucidated a specific kinetic model for this process. The binding is an ordered event where the binding of the first sodium ion is the rate-limiting step. nih.govelifesciences.org This initial binding event induces a conformational change in the transporter, preparing it to bind the subsequent sodium ions and the aspartate substrate more readily. nih.govelifesciences.org
Once the transporter is fully loaded with three Na⁺ ions and one aspartate molecule, at least one of the sodium ions can still rapidly exchange with the surrounding solution. nih.govelifesciences.org The dissociation of this sodium ion is a prerequisite for the release of the aspartate substrate. nih.govelifesciences.org This kinetic control, where sodium ions govern the rates of both substrate binding and release, minimizes the formation of partially bound intermediates and maximizes the efficiency of the transport cycle. elifesciences.org Re-analysis of transport data for GltPh and the related GltTk transporter has helped determine turnover numbers, such as 0.14 s⁻¹ for GltPh. rug.nlnih.gov
The function of sodium-coupled aspartate transporters is dictated by their specific three-dimensional structure. These transporters are homotrimers, where each protomer consists of a stable trimerization domain that anchors it within the membrane and a mobile transport domain. cornell.edu The trimerization domain remains largely static during transport, while the transport domain undergoes the elevator-like movement across the membrane to carry the substrate. cornell.edu
A critical structural feature of the transport domain is the presence of two re-entrant hairpin loops, HP1 and HP2. nih.govcornell.edu These hairpins act as "gates" that control access to the substrate and ion binding sites. In the outward-facing state, HP2 serves as the extracellular gate. cornell.edu The binding of sodium and aspartate is thermodynamically coupled to the closing of this gate, which occludes the substrate from the extracellular environment. nih.govcornell.edu Following the conformational change to the inward-facing state, HP1, along with other elements, acts as the cytoplasmic gate, opening to allow the release of substrate and ions into the cell's interior. nih.gov The structural integrity and dynamic movement of these hairpin gates are therefore essential for the alternating access mechanism of transport. nih.govcornell.edu
Investigation of Aspartate Efflux Mechanisms
While the primary focus of EAATs is the influx of aspartate into cells, efflux mechanisms also exist to transport substances out of the cell. In bacteria, multidrug resistance is often mediated by efflux pumps that expel a wide range of compounds. nih.gov These pumps are typically large complexes spanning the inner and outer bacterial membranes. nih.govfrontiersin.org
Several families of efflux pumps have been identified, including the Resistance-Nodulation-Cell Division (RND) family, the Major Facilitator Superfamily (MFS), and the Proteobacterial Antimicrobial Compound Efflux (PACE) family. nih.govnih.gov Many of these pumps function as drug-proton antiporters, utilizing the proton motive force to drive the extrusion of toxic compounds. frontiersin.orgresearchgate.net The structure of these pumps often involves acidic amino acid residues, such as aspartate or glutamate, which are critical for protonation/deprotonation cycles that drive the transport process. researchgate.net For instance, in the PACE family, a conserved aspartic acid residue is located at the cytoplasmic boundary of a transmembrane helix. nih.gov While these aspartate residues are integral to the pump's machinery, the primary role described for these systems is the efflux of antibiotics and other toxins, not the efflux of aspartate as a substrate itself. nih.govresearchgate.net
Regulation of Intracellular Aspartate Concentrations
The concentration of aspartate within a cell is tightly regulated and maintained through a balance of synthesis, consumption, and transport. The cell membrane is generally poorly permeable to aspartate, meaning that high extracellular concentrations (in the millimolar range) are required to significantly increase intracellular levels through direct diffusion or transport. nih.gov
Intracellular aspartate is primarily derived from the metabolism of other precursors, most notably glutamine. nih.gov Its synthesis is also closely linked to mitochondrial respiration, which is necessary to generate a sufficiently high NAD+/NADH ratio to drive the production of aspartate's precursor, oxaloacetate. nih.govnih.gov Consequently, inhibiting mitochondrial respiration can deplete intracellular aspartate levels. nih.gov
Once synthesized, aspartate serves as a crucial building block for numerous metabolic pathways. It is a precursor for the synthesis of other amino acids (lysine, threonine, methionine, and isoleucine), purines, and pyrimidines. embopress.orgbiorxiv.org The activity of enzymes within these pathways, such as aspartate transcarbamoylase, is allosterically regulated to control the flow of aspartate into different biosynthetic routes, thereby matching supply with metabolic demand. biorxiv.org In some organisms, the total observed intracellular metabolite pool can be around 300 mM, with specific measurements in E. coli showing an intracellular aspartate concentration of approximately 4.2 mM. harvard.edu
Enzymatic Transformations and Interactions of Aspartate
Aspartate Aminotransferase (AST/GOT) Activity and Isoenzymes
Aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT), is a pivotal enzyme in amino acid metabolism. bioassaysys.comnih.gov It catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate. This reaction yields oxaloacetate and glutamate, linking the metabolism of amino acids with the citric acid cycle. bioassaysys.comthermofisher.cn
In humans and other animals, AST exists as two distinct isoenzymes with different cellular locations:
GOT1 (cAST): The cytosolic isoenzyme. It is found in various tissues but is prominent in red blood cells and the heart. bioassaysys.com
GOT2 (mAST): The mitochondrial isoenzyme. It is found predominantly in the liver. bioassaysys.com
The distribution and activity of these isoenzymes can vary significantly between tissues and developmental stages. For example, in normal adult human liver tissue, the mitochondrial isoenzyme (GOT2) accounts for the vast majority of the total AST activity. nih.gov
| Parameter | Normal Adult Liver | Fetal Liver | Hepatoblastoma Tissue |
| Mitochondrial AST (% of Total) | 81% | 56% | 38% |
| Total AST Activity (μmol min⁻¹ per gram) | 150 | 38 | 6 |
| Total Enzyme Concentration (μmol per kg) | 10.8 | 2.7 | 0.4 |
| Data derived from studies on human liver tissues. nih.gov |
Changes in the levels of AST isoenzymes in the bloodstream are often used as biomarkers to diagnose and monitor various diseases, particularly those affecting the liver and heart. nih.govassaygenie.com
Role of Aspartate Transcarbamoylase in Nucleotide Biosynthesis
Aspartate transcarbamoylase (ATCase) is a critical allosteric enzyme that plays a pivotal role in the de novo synthesis of pyrimidine nucleotides, which are essential components for a multitude of cellular functions. nih.gov This enzyme catalyzes the first committed and rate-limiting step in the pyrimidine biosynthetic pathway: the condensation of L-aspartate and carbamoyl phosphate to form N-carbamoyl-L-aspartate and inorganic phosphate. nih.govresearchgate.net This reaction is fundamental as it channels metabolites specifically towards the production of pyrimidines like Cytidine Triphosphate (CTP), which are vital for DNA and RNA synthesis. proteopedia.org
The regulation of ATCase is a classic example of feedback inhibition, a common cellular control mechanism. nih.govrcsb.org The enzyme's activity is intricately modulated by the cellular concentrations of both purine and pyrimidine nucleotides. chegg.com The end-product of the pathway, CTP, acts as a potent allosteric inhibitor. nih.govproteopedia.org When CTP levels are high, it binds to the regulatory sites on the ATCase complex, which are distinct from the active sites where the substrates bind. proteopedia.org This binding event stabilizes a low-activity, "tense" or T state of the enzyme, thereby slowing down the entire pyrimidine synthesis pathway to prevent the overproduction of CTP. proteopedia.orgrcsb.org
Conversely, ATCase is allosterically activated by the purine nucleotide Adenosine Triphosphate (ATP). proteopedia.org High concentrations of ATP signal that the cell is rich in energy and purines, and that pyrimidines are needed to balance the nucleotide pools for nucleic acid synthesis. ATP competes with CTP for binding to the regulatory sites and stabilizes the high-activity, "relaxed" or R state of the enzyme. proteopedia.org This intricate balance between CTP inhibition and ATP activation allows the cell to coordinate the rates of purine and pyrimidine biosynthesis, ensuring that the appropriate building blocks are available for cellular processes. chegg.com
The structure of ATCase, particularly in organisms like Escherichia coli, has been extensively studied to understand its regulatory mechanisms. It is a large, complex protein composed of separate catalytic and regulatory subunits. proteopedia.orgacs.org The enzyme typically consists of two catalytic trimers and three regulatory dimers. proteopedia.org The significant conformational changes that occur as the enzyme transitions between the T and R states—involving rotations and movements of these subunits relative to each other—are central to its allosteric regulation and cooperative substrate binding. acs.org
Table 1: Allosteric Regulation of Aspartate Transcarbamoylase (ATCase)
| Regulator | Type | Binding Site | Effect on Enzyme State | Impact on Activity |
| CTP (Cytidine Triphosphate) | Inhibitor | Regulatory Subunit | Stabilizes Tense (T) State | Decreases |
| ATP (Adenosine Triphosphate) | Activator | Regulatory Subunit | Stabilizes Relaxed (R) State | Increases |
| Aspartate | Substrate | Catalytic Subunit | Promotes transition to R State | Increases (Cooperativity) |
| Carbamoyl Phosphate | Substrate | Catalytic Subunit | Binds first, enabling Aspartate binding | Initiates Reaction |
Malate Dehydrogenase in Aspartate-Related Metabolic Cycles
Malate dehydrogenase (MDH) is a ubiquitous enzyme that catalyzes the reversible NAD+/NADH-dependent oxidation of malate to oxaloacetate. nih.govnih.gov This reaction is a crucial component of several fundamental metabolic pathways, most notably the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle, where it is intrinsically linked to aspartate metabolism. nih.gov Eukaryotic cells possess distinct isoforms of MDH, primarily located in the mitochondrial matrix and the cytosol, which, despite differences in their primary structure, share a conserved three-dimensional structure and catalytic mechanism. nih.gov
Within the mitochondrial matrix, MDH performs the final step of the TCA cycle, regenerating oxaloacetate from malate. wikipedia.orgbyjus.com This oxaloacetate can then condense with acetyl-CoA to begin a new turn of the cycle. byjus.com The oxaloacetate produced by MDH is also a direct precursor to aspartate via a transamination reaction catalyzed by aspartate aminotransferase, where the amino group from glutamate is transferred to oxaloacetate, yielding aspartate and α-ketoglutarate. aklectures.comwikipedia.org
The malate-aspartate shuttle is a sophisticated biochemical system essential for translocating reducing equivalents (in the form of NADH) produced during glycolysis in the cytosol across the impermeable inner mitochondrial membrane. wikipedia.orgnih.gov This shuttle is particularly active in tissues with high energy demands like the heart and liver. sketchy.com The shuttle's operation relies on the coordinated action of both cytosolic and mitochondrial isoforms of MDH and aspartate aminotransferase.
The steps of the malate-aspartate shuttle are as follows:
Cytosolic Reduction: Cytosolic MDH uses NADH from glycolysis to reduce oxaloacetate to malate. sketchy.com
Malate Transport: Malate is transported into the mitochondrial matrix via the malate-α-ketoglutarate antiporter. nih.gov
Mitochondrial Oxidation: Inside the matrix, mitochondrial MDH oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH. aklectures.com This newly formed NADH can then enter the electron transport chain to generate ATP. nih.gov
Transamination: The regenerated oxaloacetate cannot directly cross the inner mitochondrial membrane. It undergoes transamination with glutamate to form aspartate and α-ketoglutarate. aklectures.com
Aspartate Transport: Aspartate is transported out of the mitochondrion into the cytosol by the glutamate-aspartate antiporter. nih.gov
Cytosolic Regeneration: In the cytosol, aspartate is converted back to oxaloacetate by aspartate aminotransferase, completing the cycle. aklectures.com
Through this intricate cycle involving both malate and aspartate, the malate-aspartate shuttle efficiently moves reducing power into the mitochondria, maximizing ATP production from glycolysis, while simultaneously linking carbohydrate and amino acid metabolism. nih.govwikipedia.org
Table 2: Key Components and Reactions in the Malate-Aspartate Shuttle
| Component | Location | Function |
| Cytosolic Malate Dehydrogenase | Cytosol | Reduces oxaloacetate to malate, oxidizing cytosolic NADH. |
| Mitochondrial Malate Dehydrogenase | Mitochondrial Matrix | Oxidizes malate to oxaloacetate, reducing mitochondrial NAD+. |
| Cytosolic Aspartate Aminotransferase | Cytosol | Converts aspartate to oxaloacetate. |
| Mitochondrial Aspartate Aminotransferase | Mitochondrial Matrix | Converts oxaloacetate to aspartate. wikipedia.org |
| Malate-α-ketoglutarate Antiporter | Inner Mitochondrial Membrane | Transports malate into the matrix and α-ketoglutarate out. wikipedia.org |
| Glutamate-Aspartate Antiporter | Inner Mitochondrial Membrane | Transports aspartate into the cytosol and glutamate into the matrix. wikipedia.org |
Neurobiological Significance of Aspartate and Sodium Aspartate
Aspartate as an Excitatory Neurotransmitter and Neuromodulator
Current Research on Aspartate's Neurotransmitter Status
The debate over whether L-aspartate should be classified as a classical neurotransmitter is ongoing. mdpi.com Proponents point to the fact that it is present in nerve terminals and is released in a calcium-dependent manner upon depolarization, which are key criteria for a neurotransmitter. mdpi.comnih.gov
Conversely, several key pieces of evidence challenge this classification. As mentioned, a specific vesicular transporter for aspartate has not been definitively identified, a crucial component for neurotransmitter packaging and release. mdpi.com Furthermore, studies on hippocampal CA1 pyramidal neurons have shown that glutamate (B1630785) alone can account for the excitatory postsynaptic currents (EPSCs) mediated by NMDA receptors, suggesting that aspartate may not be essential for neurotransmission at these particular synapses. nih.govnih.gov This has led some researchers to conclude that aspartate does not contribute to excitatory synaptic transmission in these neurons. mdpi.com
Roles of D-Aspartate in Mammalian Neurotransmission and Neuromodulation
While L-aspartate is the more common isomer, D-aspartate also plays significant roles in the mammalian nervous system. It is considered a novel signaling molecule that can influence both neurotransmission and neuromodulation. Research has shown that D-aspartate can act as an agonist at NMDA receptors, thereby modulating synaptic activity. Its presence and activity in the brain suggest a role in various physiological processes, including synaptic plasticity.
Aspartate Interactions with N-Methyl-D-Aspartate (NMDA) Receptors
The primary mechanism through which aspartate exerts its excitatory effects is by interacting with N-Methyl-D-Aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors. frontiersin.org These receptors are critical for synaptic plasticity, learning, and memory. frontiersin.org
Agonist Binding and Receptor Activation by Aspartate
Both L-aspartate and D-aspartate can bind to and activate NMDA receptors. frontiersin.org This binding initiates a conformational change in the receptor, opening its ion channel and allowing the influx of cations, most notably calcium (Ca²⁺), into the postsynaptic neuron. This influx of calcium is a critical step in triggering downstream signaling cascades that underlie many forms of synaptic plasticity.
Subunit-Specific Interactions of Aspartate with NMDA Receptors (GluN1, GluN2A, GluN2B)
NMDA receptors are complex heterotetramers typically composed of two obligatory GluN1 subunits and two GluN2 subunits. nih.govpnas.org There are four different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D), and the specific combination of these subunits determines the receptor's functional and pharmacological properties, including its affinity for agonists. pnas.org
The agonist binding site for glutamate and aspartate is located on the GluN2 subunits. nih.gov The affinity of the receptor for its agonists is largely determined by which GluN2 subunit is present. nih.gov For instance, GluN2A-containing receptors have a higher affinity for glutamate than those containing GluN2B. mdpi.com While specific binding affinities for aspartate to each subunit are not as extensively detailed, the principle of subunit-dependent agonist affinity applies. The interaction between the ligand binding domains of the GluN1 and GluN2A subunits is a critical site for the action of some selective antagonists. nih.gov The structural differences in the ligand-binding domains of GluN2A and GluN2B provide a basis for the development of subunit-selective compounds. pnas.org This suggests that aspartate's interaction and the subsequent activation of the NMDA receptor will vary depending on whether it binds to a GluN2A or GluN2B subunit.
| Subunit | Role in Aspartate Interaction | Key Research Findings |
| GluN1 | Obligatory subunit for receptor function; its ligand-binding domain interacts with that of the GluN2 subunit. | The interface between the GluN1 and GluN2A ligand-binding domains is a target for selective antagonists. nih.gov |
| GluN2A | Contains the agonist binding site for aspartate; confers specific pharmacological properties to the receptor. | Receptors with GluN2A have a higher affinity for glutamate. mdpi.com The structure of the GluN2A ligand-binding domain allows for the development of selective antagonists. pnas.org |
| GluN2B | Contains the agonist binding site for aspartate; confers distinct pharmacological properties compared to GluN2A. | The structural differences in the ligand-binding pocket compared to GluN2A are exploited for developing subunit-selective drugs. pnas.org |
Influence on Synaptic Plasticity, Learning, and Memory Formation
Aspartate, particularly in its D-aspartate form, plays a significant role in the mechanisms of synaptic plasticity, which are fundamental to learning and memory. nih.govnih.gov Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a key process for memory formation. youtube.com A primary mechanism underlying learning and memory is long-term potentiation (LTP), the persistent strengthening of synapses based on recent patterns of activity. youtube.comnih.gov
Research has demonstrated that D-aspartate acts as an endogenous agonist for the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov By activating NMDA receptors, D-aspartate can strongly enhance NMDA receptor-dependent LTP. nih.gov Studies have shown that administering D-aspartate can rescue the age-related decay in synaptic plasticity observed in the hippocampus of animals. nih.gov This suggests that by modulating NMDA receptor signaling, D-aspartate can influence the cellular processes that form the basis of memory. nih.gov The facilitation of LTP is consistent with improvements in cognitive abilities, as the storage of long-term memories is thought to depend on the enhancement of long-term synaptic plasticity. nih.gov
The process of LTP involves distinct phases, including an early phase associated with short-term memory and a late phase, requiring new protein synthesis, which is correlated with long-term memory formation. youtube.com The activation of NMDA receptors by agonists like aspartate is a critical trigger for these events. nih.gov
Table 1: Research Findings on Aspartate and Synaptic Plasticity
| Finding | Implication for Learning and Memory | Source |
|---|---|---|
| D-aspartate is an endogenous agonist of the NMDA receptor. | Aspartate can directly initiate the signaling required for synaptic changes. | nih.govnih.gov |
| D-aspartate administration enhances NMDA receptor-dependent LTP. | It can strengthen the synaptic connections crucial for memory formation. | nih.gov |
| D-aspartate can reverse age-related decline in hippocampal synaptic plasticity. | Suggests a potential role in counteracting age-related cognitive decline. | nih.gov |
| Enhanced synaptic plasticity is linked to improved cognitive abilities. | The molecular effects of aspartate translate to functional improvements in memory. | nih.govresearchgate.net |
NMDA Receptor-Mediated Signaling Complexes and Neuronal Function
The N-methyl-D-aspartate (NMDA) receptor is a crucial component of neuronal signaling, acting as a ligand-gated ion channel activated by the neurotransmitter glutamate, as well as by aspartate. wikipedia.orgnews-medical.net These receptors are not solitary entities but are part of large, multiprotein complexes at the synapse that are fundamental to transducing complex intracellular signals. nih.govfrontiersin.org The function of these complexes is vital for synaptic plasticity, neuronal development, and other key neurological processes. news-medical.netnih.gov
Activation of the NMDA receptor requires the binding of both glutamate (or an agonist like aspartate) and a co-agonist, typically glycine (B1666218) or D-serine. wikipedia.orgnews-medical.net A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. wikipedia.orgnih.gov For the channel to open and allow ion flow, the neuron must be sufficiently depolarized to expel the Mg²⁺ ion from the pore. nih.gov This property allows the NMDA receptor to function as a "coincidence detector," requiring both presynaptic glutamate/aspartate release and postsynaptic depolarization to become fully active. wikipedia.orgnih.gov
Once opened, the NMDA receptor channel is permeable to cations, most notably sodium (Na⁺) and calcium (Ca²⁺). frontiersin.orgnih.gov The influx of Na⁺ contributes to the excitatory postsynaptic potential (EPSP), while the influx of Ca²⁺ acts as a critical second messenger, triggering a cascade of intracellular signaling pathways. wikipedia.orgyoutube.com These pathways are responsible for activating kinases and other enzymes that lead to changes in synaptic strength, such as LTP. news-medical.netyoutube.com Intracellular Na⁺ itself may also act as a second messenger, providing a positive feedback mechanism that potentiates NMDA receptor activity. nih.gov The specific composition of the NMDA receptor's subunits (e.g., GluN1, GluN2A-D) influences the type of signaling it controls. nih.govnih.gov
Table 2: Key Features of NMDA Receptor-Mediated Signaling
| Feature | Role in Neuronal Function | Source |
|---|---|---|
| Agonist Binding | Requires glutamate/aspartate and a co-agonist (glycine/D-serine) for activation. | wikipedia.orgnews-medical.net |
| Voltage-Dependent Mg²⁺ Block | Acts as a "coincidence detector," integrating presynaptic and postsynaptic activity. | wikipedia.orgnih.gov |
| Cation Permeability | Allows influx of Na⁺ and Ca²⁺ upon activation. | frontiersin.orgnih.gov |
| Ca²⁺ as Second Messenger | Initiates intracellular signaling cascades essential for synaptic plasticity. | wikipedia.orgnews-medical.netyoutube.com |
| Protein Complex Assembly | Interacts with a network of signaling and scaffolding proteins to modulate function. | nih.govfrontiersin.org |
Excitotoxicity Mechanisms Mediated by Aspartate
Role of Pathological Aspartate Levels in Neuronal Injury and Cell Death
While aspartate is essential for normal brain function, pathologically high concentrations can become neurotoxic. explorationpub.comnih.gov This phenomenon, known as excitotoxicity, occurs when excessive stimulation of excitatory amino acid receptors, particularly NMDA receptors, leads to neuronal damage and death. explorationpub.comnih.gov High levels of L-aspartate can trigger excitotoxicity, in part because this amino acid can activate NMDA receptors. explorationpub.comnih.gov
Excitotoxicity is a primary mechanism of neuronal death in various neurological conditions, including ischemia, trauma, and certain neurodegenerative diseases. explorationpub.compnas.org For instance, following a traumatic brain injury, neurons in the affected cortex show changes consistent with excitotoxic damage, such as edematous swelling of dendrites and cell bodies. pnas.org
A key biochemical marker associated with neuronal health and injury is N-acetylaspartate (NAA), which is synthesized in neurons from aspartate. nih.gov A decrease in NAA levels is widely considered a marker of neuronal loss or dysfunction. nih.govnih.gov Studies in patients with severe traumatic brain injury have shown significantly reduced concentrations of both NAA and its precursor, aspartate, in the brain. researchgate.net This suggests that disturbances in aspartate metabolism are linked to neuronal damage. researchgate.net While a decrease in NAA has often been interpreted as irreversible neuronal loss, some research indicates that NAA levels can partially recover after acute brain injury, suggesting that some of the initial neuronal dysfunction may be reversible. nih.gov
Contribution of Calcium Influx and Oxidative Stress in Aspartate-Induced Excitotoxicity
A central mechanism in excitotoxicity triggered by aspartate and other NMDA receptor agonists is the dysregulation of intracellular calcium (Ca²⁺) homeostasis. nih.govresearchgate.net The overactivation of NMDA receptors leads to a sustained and excessive influx of Ca²⁺ into the neuron. nih.govnih.gov While Ca²⁺ is a vital second messenger under normal physiological conditions, this pathological overload is profoundly neurotoxic. nih.govnih.gov
The excessive intracellular Ca²⁺ activates a host of downstream degradative enzymes, including proteases, phospholipases, and endonucleases, which break down critical cellular components like proteins, membranes, and nucleic acids. nih.gov This Ca²⁺ overload also leads to severe mitochondrial dysfunction. nih.govnih.gov Mitochondria attempt to buffer the excess cytosolic Ca²⁺, but this can lead to mitochondrial calcium overload, which in turn triggers the opening of the mitochondrial permeability transition pore, impairs ATP production, and increases the generation of reactive oxygen species (ROS). nih.gov
The overproduction of ROS, which includes free radicals like superoxide (B77818), leads to oxidative stress. nih.gov Oxidative stress causes widespread damage to cellular macromolecules, including lipid peroxidation of membranes and oxidative damage to proteins and DNA, further contributing to neuronal injury and culminating in cell death. nih.gov It's noteworthy that oxidative stress and excitotoxicity can create a vicious cycle, as oxidative stress can also stimulate the release of excitatory amino acids like glutamate, perpetuating the toxic cascade. nih.gov
Aspartate's Influence on Glutamate Dysregulation and Associated Excitotoxic Pathways
Aspartate contributes to excitotoxicity not only through its direct action as an NMDA receptor agonist but also by influencing the broader dynamics of glutamate, the primary excitatory neurotransmitter in the brain. explorationpub.comnih.gov High concentrations of L-aspartate can interfere with the normal reuptake of glutamate from the synaptic cleft. explorationpub.com Glutamate transporters, located on neurons and surrounding glial cells, are responsible for rapidly clearing glutamate after synaptic transmission, a process essential for preventing its accumulation to neurotoxic levels. researchgate.net By preventing this uptake, high aspartate levels can lead to an increased concentration and prolonged presence of glutamate in the synapse, causing over-activation of glutamate receptors, including both NMDA and AMPA receptors. explorationpub.com
This dysregulation of glutamate is a central feature of excitotoxic pathways. nih.govmdpi.com The excessive stimulation of all ionotropic glutamate receptors (NMDA, AMPA, and kainate) can be toxic. mdpi.com Over-activation of AMPA receptors, for example, contributes to a strong depolarization of the postsynaptic membrane, which helps to relieve the Mg²⁺ block on NMDA receptors, thus amplifying the excitotoxic cascade. youtube.com Furthermore, certain subtypes of AMPA receptors are themselves permeable to Ca²⁺ and can directly contribute to the toxic calcium overload. nih.gov Therefore, by disrupting the delicate balance of glutamate homeostasis, pathological levels of aspartate can potentiate the full spectrum of excitotoxic mechanisms, leading to widespread neuronal dysfunction and death. explorationpub.comnih.gov
Systemic Metabolic and Physiological Roles of Aspartate
Dynamics and Regulation of the Malate-Aspartate Shuttle (MAS)
The malate-aspartate shuttle (MAS) is a complex and vital biochemical system that facilitates the transfer of reducing equivalents from the cytosol into the mitochondrial matrix. wikipedia.org This process is crucial because the inner mitochondrial membrane is impermeable to nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), a primary product of glycolysis. wikipedia.org The shuttle, therefore, ensures that the electrons from cytosolic NADH can be utilized by the electron transport chain for ATP synthesis. wikipedia.org
The primary function of the malate-aspartate shuttle is the reoxidation of cytosolic NADH to NAD+, a process essential for the continuation of glycolysis. wikipedia.org In the cytosol, malate (B86768) dehydrogenase 1 (MDH1) catalyzes the reduction of oxaloacetate to malate, oxidizing NADH to NAD+. wikipedia.orgtaylorandfrancis.com Malate is then transported into the mitochondrial matrix in exchange for α-ketoglutarate. taylorandfrancis.com
Within the matrix, mitochondrial malate dehydrogenase 2 (MDH2) oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH. taylorandfrancis.com This newly formed NADH can then donate its electrons to the electron transport chain. To complete the cycle, oxaloacetate is transaminated by mitochondrial aspartate aminotransferase (GOT2) to form aspartate, which is then transported back to the cytosol in exchange for glutamate (B1630785). wikipedia.orgresearchgate.net In the cytosol, cytosolic aspartate aminotransferase (GOT1) converts aspartate back to oxaloacetate, completing the shuttle. nih.gov
This intricate cycle effectively transfers electrons from the cytosol to the mitochondria, playing a critical role in maintaining the cellular redox state, particularly the NAD+/NADH ratio in both compartments. nih.gov The MAS is a primary mechanism for clearing NADH reducing equivalents from the cytoplasm in tissues like vascular smooth muscle. nih.gov
The malate-aspartate shuttle is intrinsically linked to the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). nih.gov The shuttle provides the mitochondrial NADH that directly fuels the ETC, leading to the production of ATP through oxidative phosphorylation. wikipedia.orgnih.gov The intermediates of the MAS, such as malate and oxaloacetate, are also key components of the TCA cycle. nih.gov
The activity of the MAS is therefore closely coordinated with the metabolic state of the cell. When energy demand is high, the increased activity of the ETC and TCA cycle enhances the flux through the MAS to ensure a steady supply of NADH. researchgate.net Conversely, inhibition of the ETC can lead to an accumulation of NADH and a decrease in the NAD+/NADH ratio, which in turn can slow down the MAS and consequently, glycolysis. elifesciences.org This interdependence highlights the shuttle's role as a key regulator of cellular respiration. nih.gov
The activity of the malate-aspartate shuttle is subject to regulation by various factors, including the concentration of calcium ions (Ca2+). researchgate.net The transport of glutamate and a proton into the mitochondria in exchange for aspartate, a key step in the MAS, is stimulated by cytosolic calcium. researchgate.net This process is mediated by the aspartate-glutamate carrier. researchgate.net
This calcium-dependent activation of the shuttle is particularly important in tissues with high and fluctuating energy demands, such as the heart and brain. researchgate.netnih.gov In these tissues, increased cellular activity is often associated with a rise in intracellular calcium, which in turn enhances the capacity of the MAS to provide NADH for oxidative phosphorylation, thus matching energy supply with demand. nih.govoup.com The structure of protein kinase C alpha, an enzyme involved in cellular signaling pathways, is better preserved in the presence of calcium ions during denaturation. wikipedia.org
The expression of the genes encoding the components of the malate-aspartate shuttle is developmentally regulated, leading to changes in the shuttle's capacity over time. nih.gov This regulation ensures that the metabolic machinery of the cell is adapted to the specific energy requirements at different stages of development. nih.gov For instance, the expression of certain "master regulator genes" can influence the development of tissues and organs by controlling the expression of numerous downstream genes, including those involved in metabolic pathways. nih.govmdpi.com
Studies have shown that the expression of genes like MYOD, a master regulator of muscle development, can reprogram cells and is crucial for muscle regeneration. news-medical.net The expression of such regulatory genes is a complex process with a specific degree of freedom, meaning a limited number of control factors can dictate the expression of a vast number of genes. asm.org The senescence of tissues, such as the growth plate, is also associated with significant changes in the expression of genes related to metabolic and developmental processes. nih.gov
Aspartate's Contribution to Overall Energy Metabolism and Oxidative Phosphorylation
Aspartate plays a central role in cellular energy metabolism, primarily through its connection to the TCA cycle and oxidative phosphorylation. numberanalytics.comwikipedia.org The transamination of aspartate produces oxaloacetate, a key intermediate of the TCA cycle. numberanalytics.com This allows aspartate to serve as an anaplerotic substrate, replenishing the TCA cycle intermediates that may be depleted for biosynthetic purposes. researchgate.net
By feeding into the TCA cycle, aspartate contributes to the production of NADH and FADH2, which are the primary electron donors for the electron transport chain. libretexts.orgkhanacademy.org The subsequent process of oxidative phosphorylation utilizes these reducing equivalents to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP, the main energy currency of the cell. nih.govwikipedia.org Therefore, aspartate availability can directly impact the cell's capacity for ATP production. nih.gov In some contexts, aspartate can also be involved in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. numberanalytics.com
Aspartate in Cell Proliferation and Growth Regulation
Aspartate is a critical metabolite for cell proliferation and growth. nih.govencyclopedia.pub Its importance stems from its multiple roles as a precursor for the synthesis of essential biomolecules. elifesciences.org Aspartate is a key building block for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, which are the fundamental components of DNA and RNA. numberanalytics.comencyclopedia.pub Rapidly proliferating cells have a high demand for nucleotides to support DNA replication and RNA transcription. encyclopedia.pub
Furthermore, aspartate is a precursor for the synthesis of other amino acids, such as asparagine, arginine, and lysine. nih.govnih.gov The synthesis of these amino acids is crucial for protein production, which is essential for cell growth and division. researchgate.net
Recent research has highlighted that aspartate can be a limiting metabolite for the proliferation of certain cancer cells, particularly under conditions of hypoxia or when the electron transport chain is inhibited. researchgate.netnih.govnih.gov In these situations, the cell's ability to synthesize aspartate is compromised, and the availability of exogenous aspartate can become a critical determinant of cell survival and proliferation. researchgate.netnih.gov
Aspartate as a Limiting Metabolite for Cell Growth and Proliferation
Aspartate is a crucial amino acid for the synthesis of proteins and nucleotides, making it indispensable for cell proliferation. nih.gov Under conditions of impaired mitochondrial electron transport chain (ETC) function, such as hypoxia, the synthesis of aspartate can become a limiting factor for the growth and proliferation of cancer cells. nih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.net Hypoxia, a common feature of the tumor microenvironment, restricts aspartate biosynthesis by impairing ETC function and redox balance. mdpi.com This leads to a significant decrease in intracellular aspartate levels, which in turn limits the production of nucleotides necessary for DNA replication and cell division. nih.govembopress.org
Studies have shown that cancer cells with inhibited ETC are sensitive to aspartate availability. researchgate.net Cell lines that are less sensitive to ETC inhibition often maintain their aspartate levels by importing it through the aspartate/glutamate transporter SLC1A3. researchgate.netnih.gov Overexpression of SLC1A3 in cancer cells can increase intracellular aspartate levels and promote proliferation, particularly under hypoxic conditions. nih.gov Conversely, limiting aspartate availability has been proposed as a potential therapeutic strategy to inhibit tumor growth. researchgate.netresearchgate.netnih.gov The reliance on aspartate for proliferation is not limited to its role in nucleotide synthesis; it is also a precursor for other non-essential amino acids like asparagine, which is also vital for cell growth. nih.govmit.edu
Table 1: Effect of Aspartate Availability on Cancer Cell Proliferation
Condition Cell Line Observation Impact on Proliferation Reference Hypoxia (0.5% O₂) A549 and PANC-1 4-fold decrease in intracellular aspartate levels. Limited nih.gov ETC Inhibition (Piericidin) A549 and PANC-1 Significant decrease in aspartate and other TCA cycle intermediates. Limited nih.gov SLC1A3 Overexpression in Hypoxia A549, PANC-1, KP lung, KP pancreas Increased intracellular aspartate levels. Increased nih.gov gpASNase1 Expression (converts asparagine to aspartate) 143B cells in vivo (tumors) Increased intracellular aspartate supply from asparagine. Accelerated tumor growth. nih.gov
Role in Maintaining Intracellular Redox Balance for Proliferating Cells
Aspartate plays a pivotal role in maintaining the redox balance within proliferating cells, primarily through the malate-aspartate shuttle (MAS). nih.govnih.gov This shuttle is essential for transferring reducing equivalents (in the form of NADH) from the cytosol to the mitochondria for oxidative phosphorylation. nih.govresearchgate.netyoutube.com The MAS is a cyclical process involving the interconversion of malate, oxaloacetate, glutamate, and aspartate, facilitated by enzymes in both the cytosol and mitochondria. researchgate.netyoutube.com
In the cytosol, malate dehydrogenase 1 (MDH1) oxidizes NADH to NAD+ while reducing oxaloacetate to malate. nih.govnih.gov Malate then enters the mitochondria. Inside the mitochondria, malate is converted back to oxaloacetate, reducing NAD+ to NADH. This mitochondrial NADH can then enter the electron transport chain. To complete the cycle, oxaloacetate is transaminated by glutamic-oxaloacetic transaminase 2 (GOT2) to form aspartate, which is then transported back to the cytosol. nih.govnih.gov
By regenerating cytosolic NAD+, the MAS allows glycolysis to continue, a process that is crucial for rapidly proliferating cells. nih.gov When mitochondrial respiration is impaired, the cell's ability to regenerate NAD+ is compromised, leading to a decrease in the NAD+/NADH ratio. nih.govnih.gov This redox imbalance can inhibit aspartate synthesis, which is dependent on the availability of NAD+. researchgate.net Supplying exogenous aspartate can help restore the NAD+/NADH ratio and support cell proliferation in these conditions. nih.gov In certain cancer cells, such as KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), aspartate also contributes to redox homeostasis by supporting the production of NADPH, which is vital for counteracting oxidative stress. nih.gov
Table 2: Aspartate's Role in Cellular Redox Regulation
Process/System Key Components Function of Aspartate Impact on Redox Balance Reference Malate-Aspartate Shuttle (MAS) MDH1/2, GOT1/2, Malate, Oxaloacetate, Glutamate, Aspartate Acts as a carrier to transport reducing equivalents from the cytosol to the mitochondria. Maintains the cytosolic NAD+/NADH ratio, allowing for sustained glycolysis. [3, 6, 13, 25, 31] Respiration-Impaired Cells Inhibited Electron Transport Chain Becomes a limiting factor as its synthesis is dependent on NAD+ regeneration. Exogenous aspartate can help restore the NAD+/NADH ratio. [13, 20] KRAS-Mutant PDAC Cells Malic Enzyme 1 (ME1) Serves as a source for cytosolic malate, which is converted to pyruvate (B1213749) and NADPH by ME1. Supports NADPH production, reducing reactive oxygen species (ROS). nih.gov
Aspartate in Microbiological Systems and Bacterial Growth
In the metabolically versatile bacterium Bacillus subtilis, aspartate is a key metabolite linking central carbon and nitrogen metabolism. nih.gov It is primarily synthesized from oxaloacetate and glutamate by the enzyme aspartate transaminase (AspB). nih.gov Aspartate is essential for the synthesis of proteins and other macromolecules. nih.gov Notably, it is a crucial precursor for the synthesis of meso-2,6-diaminopimelate (mDAP), a vital component of the peptidoglycan cell wall. nih.gov
Limitation of aspartate in B. subtilis has significant consequences for cell viability. nih.gov An aspB mutant, which is auxotrophic for aspartate, undergoes lysis when grown in a medium with low aspartate concentrations. nih.gov This lysis is attributed to the depletion of the peptidoglycan precursor mDAP, leading to the inhibition of cell wall synthesis and the activation of the cell envelope stress response. nih.gov While B. subtilis can grow on aspartate as a sole carbon source, this growth is often slow in wild-type strains. nih.govdrugbank.com However, certain mutants with constitutive aspartase activity can grow well on aspartate. drugbank.com
Table 3: Impact of Aspartate on Bacillus subtilis Growth
Strain/Condition Medium Observation Reference aspB mutant Difco Sporulation Medium (DSM) - low aspartate Lysis occurs after reaching an OD₆₀₀ of ~0.25. nih.gov aspB mutant DSM supplemented with 10 mM Aspartate Lysis is suppressed, and cell yield increases. nih.gov Wild-type Minimal medium with L-aspartate as sole nitrogen source Doubling time of approximately 10.4 hours. nih.gov asph aspT mutant High aspartate with Na+ Grows as well as asph mutants. embopress.org
More broadly, many bacteria utilize a sodium ion gradient to power the transport of various nutrients, including amino acids like aspartate, across the cell membrane. nih.govrsc.org This is achieved through Na+/solute symporters, which couple the energetically favorable movement of Na+ down its electrochemical gradient to the unfavorable uptake of the solute. nih.govnih.gov For instance, the Na+/glutamate symporter family is known to be involved in the uptake of dicarboxylic amino acids like glutamate and aspartate. nih.gov
Aspartate's Role in Stress Responses
Aspartate plays a significant role in helping plants tolerate abiotic stresses such as heat, salt, and drought. nih.govdrugbank.comnih.govnih.govfrontiersin.orgnih.govresearchgate.net Under heat stress, the exogenous application of aspartate has been shown to enhance the tolerance of plants like perennial ryegrass. nih.govmdpi.com This is achieved through various physiological and metabolic adjustments. nih.govmdpi.com
One of the key mechanisms is the enhancement of the antioxidant defense system. nih.govmdpi.com Aspartate treatment leads to increased activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD). nih.govmdpi.com This helps to mitigate the oxidative damage caused by the accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), which are produced in higher amounts during heat stress. nih.govmdpi.com Consequently, plants treated with aspartate exhibit lower levels of lipid peroxidation, as indicated by reduced malondialdehyde (MDA) content, and maintain better cell membrane integrity. nih.govmdpi.com
Furthermore, exogenous aspartate can bolster central metabolic pathways like the TCA cycle, which is crucial for energy production and the synthesis of essential metabolites. nih.govmdpi.com Under heat stress, aspartate application has been observed to increase the levels of key TCA cycle intermediates, including citrate, α-ketoglutarate, and oxaloacetate, suggesting an enhancement of respiratory metabolism to support the plant's defense and recovery processes. mdpi.com
Table 4: Effect of Exogenous Aspartate on Perennial Ryegrass under Heat Stress
Parameter Effect of Aspartate Treatment Significance Reference Chlorophyll Content Significantly higher Improved photosynthetic capacity [2, 3] Superoxide Dismutase (SOD) Activity Significantly higher Enhanced ROS scavenging [2, 3] Catalase (CAT) Activity Significantly higher Enhanced ROS scavenging [2, 3] Hydrogen Peroxide (H₂O₂) Content Significantly lower Reduced oxidative stress [2, 3] Malondialdehyde (MDA) Content Significantly lower Reduced lipid peroxidation and membrane damage [2, 3] Citrate Content Elevated Activation of the TCA cycle nih.gov α-Ketoglutarate Content Elevated Activation of the TCA cycle nih.gov
Impact on Antioxidant Enzyme Systems and Mitigation of Oxidative Damage
Aspartate plays a significant role in the body's defense against oxidative stress by modulating the activity of key antioxidant enzymes and reducing the damage caused by reactive oxygen species (ROS). nih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the body's ability to neutralize these harmful molecules. nih.gov Aspartate and its metabolic pathways contribute to cellular protection by enhancing the endogenous antioxidant system. nih.govnih.gov
Research indicates that aspartate can bolster the antioxidant defense network, which includes both enzymatic and non-enzymatic components. nih.gov The primary enzymatic defenses include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which work in concert to neutralize ROS. nih.gov
Studies have demonstrated that exogenous aspartate can up-regulate the antioxidant system, leading to a decline in ROS levels. nih.gov This is achieved through the enhanced activity of enzymes such as superoxide dismutase, peroxidase, and catalase. nih.gov The mechanism involves aspartate's ability to regulate specific signaling pathways, such as the RIP1‐Nrf2‐NF‐κB pathway, which helps to counteract intestinal oxidative damage. nih.gov
Influence on Superoxide Dismutase (SOD) Superoxide dismutase is a crucial metalloenzyme that constitutes the first line of enzymatic antioxidant defense. nih.govnih.gov It catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂). wikipedia.org There are different forms of SOD, including copper-zinc SOD (Cu/Zn-SOD or SOD1) and manganese-containing SOD (Mn-SOD or SOD2), located in different cellular compartments. nih.govwikipedia.org Studies in wheat plants subjected to salt-induced oxidative stress have shown that the application of aspartic acid significantly increases the activity of SOD. nih.gov This upregulation helps to manage the initial onslaught of superoxide radicals, preventing further damage.
Influence on Catalase (CAT) Catalase is another vital antioxidant enzyme, primarily located in peroxisomes, that is responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. nih.govsserc.org.uk By efficiently neutralizing H₂O₂, catalase prevents its conversion into more dangerous radicals, such as the hydroxyl radical (•OH). nih.govnih.gov Research has confirmed that aspartic acid treatment enhances catalase activity, thereby improving the cell's capacity to handle hydrogen peroxide. nih.gov In some catalase-peroxidase enzymes, specific aspartate residues are essential for their catalytic activity, highlighting the direct structural importance of this amino acid. nih.gov
Mitigation of Oxidative Damage A key indicator of oxidative damage is lipid peroxidation, the process where ROS attack lipids in cell membranes, leading to cell damage. nih.gov Malondialdehyde (MDA) is a well-established byproduct and biomarker of lipid peroxidation. nih.govnih.govmdpi.com Elevated levels of MDA are indicative of increased oxidative stress. mdpi.com
Studies have shown that supplementation with aspartate can effectively decrease the concentration of MDA. nih.govnih.gov In a study involving boars challenged with hydrogen peroxide to induce oxidative stress, dietary aspartate was found to be more effective than glutamate in decreasing serum MDA levels. nih.gov Similarly, in plant studies, the application of aspartic acid under stress conditions led to a significant reduction in both hydrogen peroxide and MDA content, demonstrating its protective effect against lipid peroxidation. nih.gov
The following tables present research findings on the effect of aspartic acid on antioxidant enzymes and markers of oxidative damage.
Table 1: Research Findings on the Effect of Aspartate on Antioxidant Enzyme Activity This table summarizes the observed changes in the activity of key antioxidant enzymes following the application of aspartic acid in wheat plants under salt stress conditions.
| Enzyme | Treatment Group | Change in Activity | Source |
| Superoxide Dismutase (SOD) | Aspartic Acid (0.8 mM) on Salt-Stressed Wheat | Increased activity | nih.gov |
| Catalase (CAT) | Aspartic Acid (0.8 mM) on Salt-Stressed Wheat | Increased activity | nih.gov |
| Peroxidase (POX) | Aspartic Acid (0.8 mM) on Salt-Stressed Wheat | Increased activity | nih.gov |
Table 2: Research Findings on the Effect of Aspartate on Markers of Oxidative Damage This table details the impact of aspartate supplementation on common biomarkers of oxidative stress.
| Biomarker | Study Model | Treatment | Outcome | Source |
| Malondialdehyde (MDA) | Boars challenged with H₂O₂ | Dietary Aspartate | Decreased serum MDA levels | nih.gov |
| Malondialdehyde (MDA) | Salt-Stressed Wheat Plants | Foliar spray of Aspartic Acid (0.8 mM) | Reduced MDA content | nih.gov |
| **Hydrogen Peroxide (H₂O₂) ** | Salt-Stressed Wheat Plants | Foliar spray of Aspartic Acid (0.8 mM) | Reduced H₂O₂ content | nih.gov |
Advanced Methodologies in Aspartate and Sodium Aspartate Research
Analytical Techniques for Aspartate Quantification and Stereoisomer Analysis
Accurate determination of aspartate concentrations and the differentiation between its L- and D-isomers are crucial for understanding its function in biological systems. A range of powerful analytical methods has been established to meet these requirements.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation and quantification of amino acids like aspartate from complex biological samples. These methods offer high resolution and sensitivity. A common strategy involves pre-column derivatization to enhance the detection of amino acids.
One such method utilizes 2,4-dinitro-1-fluorobenzene (DNFB) as a derivatizing agent, which reacts with the amino group of aspartate to form a highly stable derivative that can be detected by UV absorbance at 363 nm. nih.gov This derivatization is robust, capable of withstanding harsh conditions, which ensures the integrity of the analyte during sample preparation. nih.gov The use of UHPLC, with its smaller particle size columns (e.g., sub-2 µm), allows for faster analysis times and improved peak resolution compared to traditional HPLC. nih.gov For instance, a UHPLC-based method has been developed for the simultaneous quantification of glutamate (B1630785) and aspartate in tomato fruit, demonstrating excellent reproducibility with intra- and inter-day standard deviations of approximately 4%. nih.gov The simplified sample preparation and rapid separation make this approach suitable for high-throughput screening. nih.gov
Recent advancements in UHPLC technology, particularly when coupled with low-dispersion systems, have enabled the use of columns with smaller internal diameters and lower flow rates, which is critical for maintaining peak integrity and achieving high-resolution separation. youtube.com
Fluorometric and spectrophotometric methods provide sensitive and specific alternatives for aspartate quantification. These techniques often rely on enzyme-coupled reactions that produce a fluorescent or colored product proportional to the amount of aspartate present.
A spectrophotometric method for the determination of both L- and D-aspartate has been developed using hyperthermophilic enzyme systems. nih.gov For L-aspartate, the assay measures the reaction rate of NAD+-dependent L-aspartate dehydrogenase. The reaction is monitored by the increase in absorbance at 438 nm, which corresponds to the formation of formazan (B1609692) from a water-soluble tetrazolium salt. nih.gov To measure D-aspartate, the sample is first treated with L-aspartate oxidase to remove any existing L-aspartate. Subsequently, aspartate racemase converts D-aspartate to L-aspartate, which is then quantified using the L-aspartate dehydrogenase-based colorimetric assay. nih.gov This method allows for the determination of L- and D-aspartate in the micromolar range (1 to 100 µM). nih.gov
Fluorometric assays for aspartate are often linked to the activity of aspartate aminotransferase (AST). In these assays, AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, producing glutamate and oxaloacetate. cellbiolabs.com The resulting glutamate is then measured through a subsequent enzyme-coupled reaction that generates a fluorescent product. For example, one commercially available kit utilizes this principle to produce a red fluorescent product that can be measured with an excitation wavelength between 530-570 nm and an emission wavelength between 590-600 nm. Another fluorometric assay involves the oxidation of pyruvate (B1213749) (derived from aspartate) to produce hydrogen peroxide, which in turn reacts with a fluorescent probe. elabscience.com The increase in fluorescence is directly proportional to the AST activity and, by extension, can be related to the initial aspartate concentration. elabscience.com
Mass spectrometry (MS) has become an indispensable tool in metabolomics for the comprehensive and highly sensitive profiling of small molecules, including aspartate, in biological samples. biocrates.comspectroscopyonline.com MS-based metabolomics provides a snapshot of the metabolic state of a cell or organism by identifying and quantifying a wide range of metabolites. biocrates.comspectroscopyonline.com The technique relies on the ionization of molecules and their separation based on their mass-to-charge ratio (m/z). nih.gov
Various MS platforms are employed for metabolomics, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC). nih.gov GC-MS is well-suited for the analysis of volatile compounds and small molecules like amino acids, though it often requires a derivatization step to increase the volatility of the analytes. nih.gov LC-MS is highly versatile and can analyze a broad spectrum of metabolites, including polar and non-polar compounds, without the need for derivatization. nih.gov
Untargeted metabolomics approaches aim to detect and identify as many metabolites as possible in a sample, which is useful for biomarker discovery and understanding global metabolic changes. acs.org Recent advancements in high-resolution mass spectrometry, such as quadrupole-Orbitrap mass spectrometers, provide highly accurate mass measurements (sub-5 ppm error), which greatly aids in the confident identification of metabolites like aspartate. nih.gov Targeted metabolomics, on the other hand, focuses on the precise quantification of a predefined set of metabolites. nih.gov Both approaches have been instrumental in elucidating the role of aspartate in various physiological and pathological conditions. biocrates.com
| Parameter | UHPLC-UV | Spectrophotometry | Fluorometry | Mass Spectrometry |
| Principle | Chromatographic separation followed by UV detection of a derivatized analyte. nih.gov | Enzymatic reaction leading to a colored product measured by absorbance. nih.gov | Enzymatic reaction producing a fluorescent compound. | Ionization and separation of molecules based on mass-to-charge ratio. nih.gov |
| Sensitivity | High | Moderate to High | Very High | Extremely High |
| Specificity | High | High (enzyme-dependent) | High (enzyme-dependent) | Very High |
| Quantification | Absolute | Relative or Absolute | Relative or Absolute | Absolute or Relative |
| Sample Throughput | High nih.gov | Moderate | Moderate to High | Moderate to High |
| Stereoisomer Analysis | Possible with chiral columns or specific enzymatic assays. nih.gov | Possible with stereospecific enzymes. nih.gov | Possible with stereospecific enzymes. | Possible with chiral separation methods. |
Radiochemical assays are a highly sensitive method for studying the transport of molecules across biological membranes. These assays utilize radiolabeled substrates to trace their movement into or out of cells or vesicles. In the context of aspartate research, radiochemical methods have been pivotal in characterizing the function of glutamate transporters, which also transport aspartate.
A common approach involves the use of radiolabeled aspartate, such as [3H]-D-aspartate, to measure its uptake into proteoliposomes reconstituted with a specific transporter protein, like the glutamate transporter homolog GltTk. elifesciences.orgnih.gov The transport process is initiated by adding the radiolabeled substrate to the external solution. At specific time intervals, the reaction is stopped, and the proteoliposomes are rapidly filtered to separate them from the external medium. elifesciences.orgnih.gov The amount of radioactivity trapped inside the proteoliposomes is then quantified using a liquid scintillation counter. elifesciences.orgnih.gov This allows for the determination of transport rates and kinetic parameters, such as the Michaelis constant (Km), which reflects the transporter's affinity for the substrate. elifesciences.orgnih.gov For instance, the Km for [3H]-D-aspartate transport by GltTk was determined to be 1.1 µM. elifesciences.org
These assays have been crucial in demonstrating that transporters like GltTk can bind and transport both L- and D-aspartate with similar affinities and stoichiometries. elifesciences.orgnih.gov They have also been instrumental in understanding the ion-coupling mechanism of these transporters, for example, by showing that aspartate transport is dependent on the presence of sodium ions. elifesciences.org
Techniques for Aspartate Aminotransferase Activity Measurement
Aspartate aminotransferase (AST) is a key enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group from aspartate to α-ketoglutarate. The measurement of its activity is important in both research and clinical settings.
Colorimetric and spectrophotometric assays are widely used for determining AST activity due to their simplicity and adaptability to high-throughput formats. cellbiolabs.commdpi.comresearchgate.net These methods typically monitor the concentration of one of the products of the AST-catalyzed reaction.
One common colorimetric method is based on the reaction of the product, oxaloacetate, with 2,4-dinitrophenylhydrazine (B122626) to form a colored hydrazone, which can be measured spectrophotometrically. spectrum-diagnostics.com The intensity of the color is proportional to the amount of oxaloacetate produced and thus to the AST activity. spectrum-diagnostics.com
Another prevalent spectrophotometric approach is a coupled-enzyme assay. mdpi.comresearchgate.net In this system, the oxaloacetate produced by AST is immediately reduced to malate (B86768) by malate dehydrogenase (MDH), with the concomitant oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. The decrease in NADH concentration is monitored by measuring the decrease in absorbance at 340 nm. This method, often referred to as the Karmen method, is highly specific and allows for continuous monitoring of the enzyme activity. mdpi.com
More recently, paper-based analytical devices (PADs) have been developed for the colorimetric detection of AST. nih.gov These low-cost devices require significantly smaller volumes of reagents and samples compared to traditional spectrophotometric methods and have shown good correlation with standard hospital laboratory assays. nih.gov For example, a PAD-based assay for AST required only 2 µL of reagent and 2 µL of sample, with an optimal reaction time of 6 minutes. nih.gov
| Method | Principle | Wavelength | Key Reagents | Reference |
| 2,4-Dinitrophenylhydrazine | Formation of a colored hydrazone from oxaloacetate. | 546 nm | L-aspartate, α-ketoglutarate, 2,4-dinitrophenylhydrazine | spectrum-diagnostics.com |
| Coupled Enzyme (Karmen) | Oxidation of NADH to NAD+ coupled to the reduction of oxaloacetate to malate. | 340 nm | L-aspartate, α-ketoglutarate, malate dehydrogenase, NADH | mdpi.comresearchgate.net |
| Coupled Enzyme (Glutamate Detection) | A series of enzyme reactions where the produced glutamate is detected with a colorimetric probe. | 450 nm | L-aspartate, α-ketoglutarate, glutamate detecting enzymes, colorimetric probe | cellbiolabs.com |
| Paper-Based Colorimetric | Colorimetric reaction on a paper-based device. | Image analysis (RGB values) | Biochemical reagents sprayed onto paper | nih.gov |
Chemiluminescence and Electrochemical Detection Techniques
The sensitive and selective detection of amino acids like aspartate, and by extension its sodium salt, is crucial for understanding their roles in biological systems. Chemiluminescence and electrochemical methods offer powerful analytical tools for this purpose.
Chemiluminescence-based detection of amino acids often involves enzymatic reactions that lead to the emission of light. For instance, a method has been developed for the detection of several amino acids, including serine, proline, and asparagine, which utilizes their corresponding aminoacyl-tRNA synthetases (aaRS) as recognition elements. scilit.com This approach combines multiple enzymatic reactions with a luminol (B1675438) chemiluminescence reaction, allowing for selective quantification in the micromolar range. scilit.com While not yet specifically reported for sodium aspartate, this principle could be adapted using aspartyl-tRNA synthetase. The general mechanism involves the ATP-dependent formation of an aminoacyl-adenylate intermediate, with the subsequent release of pyrophosphate (PPi). This PPi can then be used in a series of enzymatic steps to generate a detectable chemiluminescent signal.
Electrochemical sensors provide another avenue for the detection of this compound. These sensors can be designed to detect either the sodium ion or the aspartate molecule. For sodium ion detection, various ion-selective electrodes (ISEs) have been developed. mdpi.comnih.gov One such sensor utilizes a screen-printed silver electrode modified with a nanocomposite of silver nanoparticles and graphene oxide. mdpi.com This sensor demonstrates high sensitivity and selectivity for Na+ ions, with a linear detection range suitable for biological samples. mdpi.com Another approach involves a solid-state ISE fabricated by coating a thin-film gold electrode with a mixture containing 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) and an ion-selective membrane. nih.gov
For the detection of the aspartate component, electrochemical sensors can be developed based on the electrocatalytic oxidation of aspartic acid. A sensor using silver-doped zinc oxide nanosheets on a glassy carbon electrode has been shown to detect L-aspartic acid with good sensitivity and a low detection limit. nih.gov Similarly, a carbon paste electrode modified with poly(aspartic acid) has been used for the electrochemical determination of other molecules, demonstrating the potential of aspartate-based polymers in sensor fabrication. researchgate.net
Table 1: Comparison of Detection Techniques for Components of this compound
| Technique | Analyte | Principle | Key Features | Reference |
|---|---|---|---|---|
| Chemiluminescence | Amino Acids (e.g., Asparagine) | Enzymatic reaction cascade with luminol | High selectivity and sensitivity (µM range) | scilit.com |
| Electrochemical (ISE) | Sodium Ion (Na+) | Nanocomposite-modified electrode | High sensitivity, good linearity | mdpi.com |
| Electrochemical (ISE) | Sodium Ion (Na+) | Solid-state ion-selective membrane | Fast detection, suitable for serum | nih.gov |
| Electrochemical Sensor | L-Aspartic Acid | Electrocatalytic oxidation on Ag-ZnO nanosheets | Good sensitivity, low detection limit | nih.gov |
Chromatographic Separation Methods in Enzyme Activity Analysis
Chromatographic techniques are indispensable for the separation and analysis of aspartate and for studying the activity of enzymes involved in its metabolism. Various forms of chromatography, including ion-exchange, thin-layer, and gel filtration, are employed based on the specific properties of the molecules being separated. pressbooks.publibretexts.org
Ion-exchange chromatography is a powerful method for separating charged molecules like aspartate and its associated enzymes. pressbooks.pub For example, the mitochondrial and cytoplasmic isoenzymes of aspartate aminotransferase in human serum can be separated using this technique. nih.gov The separation is influenced by variables such as the pH and salt concentration of the eluting buffers. nih.gov Similarly, different forms of aspartokinase and homoserine dehydrogenase, key enzymes in the aspartate biosynthesis pathway in Streptococcus bovis, have been separated using ammonium (B1175870) sulfate (B86663) fractionation and gel filtration chromatography. nih.gov
Thin-layer chromatography (TLC) separates amino acids based on their polarity. pressbooks.pub In TLC, a polar stationary phase like silica (B1680970) gel is used with a less polar mobile phase. A polar amino acid like aspartate will have a strong affinity for the stationary phase and thus move a shorter distance up the plate compared to non-polar amino acids. pressbooks.pub
Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC) is a more advanced technique that combines ion-exchange and hydrophilic interactions. acs.org This method can be used for the isocratic separation of charged solutes like peptides and amino acids. By manipulating the electrostatic repulsion, the retention of highly charged molecules can be controlled, allowing for efficient separation. acs.org
Micellar electrokinetic chromatography (MEKC) is another high-resolution separation technique that has been applied to the analysis of aspartic acid enantiomers. nih.gov In this method, on-line derivatization with agents like o-phthalaldehyde (B127526) (OPA) and mercaptoethanol (ME) converts the enantiomers into UV-absorbing diastereoisomers, which can then be separated. nih.gov
Table 2: Chromatographic Methods in Aspartate-Related Research
| Chromatographic Method | Principle of Separation | Application Example | Reference |
|---|---|---|---|
| Ion-Exchange Chromatography | Charge | Separation of aspartate aminotransferase isoenzymes | nih.gov |
| Gel Filtration Chromatography | Molecular Size | Separation of aspartokinase and homoserine dehydrogenase | nih.gov |
| Thin-Layer Chromatography | Polarity | Separation of amino acids including aspartate | pressbooks.pub |
| ERLIC | Charge and Hydrophilicity | Isocratic separation of charged amino acids and peptides | acs.org |
| MEKC | Electrophoretic mobility and partitioning | Separation of D- and L-aspartic acid enantiomers | nih.gov |
Computational and Structural Biology Approaches in Aspartate Research
In Silico Modeling and Molecular Docking Studies of Aspartate Interactions
In silico modeling and molecular docking have become powerful tools for investigating the interactions of aspartate with proteins at a molecular level. nih.govpnas.orgresearchgate.net These computational approaches allow researchers to predict and analyze the binding of ligands to their protein targets, providing insights that can guide further experimental work. nih.govyoutube.com
Molecular docking studies have been instrumental in identifying potential inhibitors of enzymes in the aspartate metabolic pathway. For instance, in a study targeting aspartate semialdehyde dehydrogenase (ASADH), a key enzyme in microbial amino acid biosynthesis, virtual screening of a compound library was performed to identify new potential inhibitors. nih.gov This was followed by molecular docking to prioritize analogs for synthesis and testing, leading to the discovery of new micromolar inhibitors of ASADH. nih.gov
Similarly, in silico tools have been used to study the interactions between the active sites of human asparagine synthetase (ASNS) and its substrates, including aspartate and ATP. nih.govresearchgate.net By creating a 3D model of the human ASNS enzyme, researchers can perform docking studies to identify the specific amino acid residues involved in substrate binding. nih.gov Such studies are crucial for understanding the enzyme's catalytic mechanism and for designing targeted inhibitors.
Furthermore, molecular docking has been employed to understand the binding of aspartate to its receptors. For example, docking simulations have been used to analyze the interaction of aspartate with the aspartate receptor in Escherichia coli, providing insights into molecular recognition and signaling. pnas.org
Table 3: Examples of In Silico and Molecular Docking Studies in Aspartate Research
| Research Area | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Inhibitor Discovery | Virtual Screening & Molecular Docking | Identification of new inhibitors for aspartate semialdehyde dehydrogenase (ASADH) | nih.gov |
| Enzyme-Substrate Interaction | Homology Modeling & Molecular Docking | Characterization of the active site of human asparagine synthetase (ASNS) and its interaction with aspartate | nih.govresearchgate.net |
| Protein Stability | Protein Data Bank Analysis & Energy Calculations | Identification and characterization of stabilizing anion-π interactions between aspartate and phenylalanine | acs.org |
| Receptor Binding | Docking Simulations | Analysis of molecular recognition between aspartate and its receptor in E. coli | pnas.org |
Crystallography and Molecular Dynamics Simulations of Aspartate Transporters
X-ray crystallography and molecular dynamics (MD) simulations have provided unprecedented insights into the structure and function of aspartate transporters, which are crucial for clearing aspartate and glutamate from the synaptic cleft. mdpi.compnas.org These techniques have elucidated the complex conformational changes that these transporters undergo to move their substrates across the cell membrane.
The crystal structure of the archaeal aspartate transporter GltTk has been solved in both the substrate-free and aspartate-bound states. nih.govrug.nl These structures reveal how the transporter reorients its empty binding site to the outward-facing conformation to reset the transport cycle. nih.gov The structures also show how the binding of three sodium ions is strictly coupled to the binding of aspartate. rug.nl Furthermore, a crystal structure of GltTk with bound D-aspartate has demonstrated that the transporter can accommodate this enantiomer with only minor rearrangements in the binding site. nih.gov
Molecular dynamics simulations complement the static pictures provided by crystallography by revealing the dynamic aspects of the transport process. plos.orgplos.org MD simulations of the glutamate transporter homolog GltPh have been used to trace the translocation pathway of aspartate. pnas.org These simulations identified an energetically favorable pathway and revealed two energy barriers that the substrate must overcome. pnas.org The simulations also highlighted the critical role of conserved residues and sodium ions in mediating the transport process. pnas.org
Long-timescale MD simulations have also been used to observe the spontaneous binding of aspartate to GltPh. plos.org By using high substrate concentrations, these simulations captured the binding event and identified an intermediate state where the aspartate molecule is stabilized by conserved aspartate residues. plos.org These computational studies provide a detailed, time-resolved view of the substrate binding and transport mechanism that is difficult to obtain through experimental methods alone. mdpi.com
Table 4: Key Findings from Crystallography and MD Simulations of Aspartate Transporters
| Transporter | Method | Key Findings | Reference |
|---|---|---|---|
| GltTk | X-ray Crystallography | Structure of the substrate-free transporter, revealing the mechanism for resetting the transport cycle. | nih.gov |
| GltTk | X-ray Crystallography, MD Simulations | Elucidation of the coupled binding mechanism of three sodium ions and aspartate. | rug.nl |
| GltTk | X-ray Crystallography | Structure with bound D-aspartate, showing how the transporter accommodates both L- and D-enantiomers. | nih.gov |
| GltPh | Molecular Dynamics Simulations | Identification of the substrate translocation pathway and the energy barriers involved. | pnas.org |
| GltPh | Molecular Dynamics Simulations | Observation of spontaneous aspartate binding and identification of an intermediate binding state. | plos.org |
Genetic and Pharmacological Interventions in Aspartate Pathway Research
Genetic and pharmacological interventions are essential for dissecting the roles of the aspartate pathway in various physiological and pathological processes. nih.govfrontiersin.orgcapes.gov.br These approaches allow for the targeted manipulation of specific components of the pathway, providing insights into their function.
Pharmacological interventions often involve the use of specific agonists or antagonists to probe the function of receptors and transporters. For example, N-methyl-D-aspartate (NMDA) is a specific agonist of NMDA receptors and is widely used in neurological research to study glutamatergic neurotransmission, a process in which aspartate is also involved. nih.gov Inhibitors of enzymes in the aspartate pathway are also being investigated for their therapeutic potential. For instance, inhibitors of NAAG peptidase, an enzyme that hydrolyzes N-acetyl-L-aspartyl-L-glutamate (NAAG) to release glutamate and N-acetyl-L-aspartate (NAA), are being studied for the treatment of various neurological disorders. nih.gov
The development of new pharmacological treatments targeting pathways related to aspartate metabolism is an active area of research. For example, drugs that modulate the N-methyl-D-aspartate (NMDA) receptor, such as ketamine and dextromethorphan, are being investigated for the treatment of major depressive disorder. frontiersin.org These compounds act through mechanisms that are distinct from traditional antidepressants, highlighting the potential of targeting the glutamatergic system, which is closely linked to aspartate signaling. frontiersin.org
Gene Knockout and Overexpression Studies for Aspartate-Related Proteins
Gene knockout and overexpression studies are powerful genetic tools for elucidating the function of specific proteins in the aspartate pathway. By deleting or increasing the expression of a particular gene, researchers can observe the resulting phenotypic changes and infer the role of the encoded protein.
For example, overexpression of the aspartic protease ASPG1 gene in Arabidopsis has been shown to confer drought avoidance. nih.gov The ASPG1-overexpressing plants exhibited increased sensitivity to the plant hormone abscisic acid (ABA), which led to enhanced stomatal closure and reduced water loss. nih.gov Conversely, knockout mutants of ASPG1 were more sensitive to drought stress. nih.gov These findings demonstrate a role for this aspartic protease in the ABA-dependent drought signaling pathway. nih.govnih.gov
In the context of disease models, genetic studies have identified SEL1L, a component of the endoplasmic reticulum-associated degradation (ERAD) pathway, as a modifier of NGLY1 deficiency. plos.org NGLY1 is an enzyme that deglycosylates proteins, converting asparagine residues to aspartate. plos.org Natural variants of SEL1L were found to rescue a fly model of NGLY1 deficiency, suggesting that modulating the ERAD pathway could be a therapeutic strategy for this disorder. plos.org
These genetic approaches, combined with pharmacological interventions, provide a comprehensive toolkit for investigating the complex roles of the aspartate pathway in health and disease.
Utilization of Enzyme Inhibitors (e.g., Aminooxyacetic Acid) in MAS Research
The malate-aspartate shuttle (MAS) is a primary mechanism for the translocation of reducing equivalents, in the form of NADH, from the cytoplasm into the mitochondrial matrix for oxidative phosphorylation. The intricate nature of this shuttle necessitates advanced research methodologies to elucidate its function and regulation. A key approach in studying the MAS involves the use of specific enzyme inhibitors, with aminooxyacetic acid (AOAA) being a prominent and widely utilized tool.
Aminooxyacetic acid is an inhibitor of pyridoxal (B1214274) phosphate-dependent enzymes, including aspartate aminotransferase, a critical component of the malate-aspartate shuttle. nih.gov By inhibiting this enzyme, AOAA effectively blocks the shuttle's activity, preventing the reoxidation of cytosolic NADH by the mitochondria. nih.gov This inhibition leads to a cascade of measurable metabolic consequences that researchers can use to probe the shuttle's role in various cell types and conditions.
One of the primary effects of AOAA is an alteration of the cytosolic NAD+/NADH redox state, leading to an increase in the lactate/pyruvate ratio. nih.gov This shift is a direct consequence of the cell's inability to transport NADH reducing equivalents into the mitochondria via the MAS. As a result, the cell is compelled to regenerate NAD+ through the reduction of pyruvate to lactate.
Furthermore, research has demonstrated that AOAA treatment can lead to a significant decrease in intracellular ATP levels. nih.govnih.gov This is because the inhibition of the MAS limits the supply of NADH to the electron transport chain, thereby reducing the rate of oxidative phosphorylation and, consequently, ATP synthesis. Studies in C6 glioma cells have shown that AOAA-induced ATP depletion can alter the cell cycle and increase apoptosis and necrosis. nih.gov
The effects of AOAA are not uniform across all cell types, suggesting differential reliance on the MAS. For instance, in nerve terminals, AOAA has been shown to induce a state of "functional hypoglycaemia" by limiting respiratory capacity and lowering mitochondrial membrane potential. nih.gov In microglia, AOAA has been found to attenuate lipopolysaccharide (LPS)-induced activation, suggesting a role for the MAS in neuroinflammatory processes. numberanalytics.comnumberanalytics.com
A crucial aspect of using AOAA in research is the ability to reverse its effects, thereby confirming the specificity of its action on the MAS. The addition of pyruvate has been shown to counteract the toxic effects of AOAA. nih.gov Pyruvate can be converted to lactate, a process that oxidizes NADH to NAD+, thus bypassing the MAS-dependent pathway for cytosolic NAD+ regeneration. numberanalytics.com
The following table summarizes key research findings on the use of Aminooxyacetic Acid in MAS research:
| Cell Type | Key Findings | Reference |
| Guinea-pig cerebral cortical synaptosomes | Inhibition of MAS prevents reoxidation of cytosolic NADH, increases lactate/pyruvate ratio, and lowers ATP/ADP ratios. | nih.gov |
| C6 glioma cells | Decreased intracellular ATP levels, altered cell cycle, and increased apoptosis. Effects were prevented by pyruvate treatment. | nih.govnih.gov |
| BV2 microglia | Attenuated LPS-induced increases in nitric oxide, iNOS, TNF-α, and COX-2. Blocked LPS-induced nuclear translocation of NF-κΒ. | numberanalytics.com |
| Mouse model of LPS-induced neuroinflammation | Pre- and post-treatment with AOAA decreased neuroinflammation. Effects were reversed by pyruvate. | numberanalytics.com |
Pharmacological Modulation of Aspartate-Interacting Receptors and Transporters
Aspartate, along with glutamate, is a major excitatory neurotransmitter in the central nervous system. Its signaling is mediated through ionotropic glutamate receptors (iGluRs), including N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors. The precise control of aspartate concentration in the synaptic cleft is maintained by excitatory amino acid transporters (EAATs). Pharmacological modulation of these receptors and transporters is a critical area of research for understanding the physiological roles of aspartate and for the development of therapeutics for various neurological and psychiatric disorders.
NMDA Receptors:
NMDA receptors are ligand-gated ion channels that play a crucial role in synaptic plasticity, learning, and memory. dovepress.com Their dysfunction is implicated in a range of CNS disorders. nih.gov The pharmacological modulation of NMDA receptors is complex due to the existence of multiple binding sites on the receptor complex. nih.gov
Antagonists: These agents block or reduce the activity of NMDA receptors. Ketamine, a non-competitive antagonist, has shown rapid antidepressant effects and is used in the treatment of major depressive disorder. dovepress.comfrontiersin.org Other antagonists have been investigated for their neuroprotective potential.
Positive Allosteric Modulators (PAMs) and Negative Allosteric Modulators (NAMs): These modulators bind to allosteric sites on the receptor to enhance or inhibit its function, respectively. nih.gov They offer a more subtle way to modulate receptor activity compared to direct antagonists and may have a better therapeutic profile. nih.gov For example, UBP646 is a pan potentiator, while TCN201 is a GluN2A inhibitor. nih.gov
AMPA Receptors:
AMPA receptors mediate fast synaptic transmission in the brain. numberanalytics.com Their modulation has been a focus for enhancing cognitive function and treating neurodevelopmental disorders. nih.gov
Positive Allosteric Modulators (PAMs): Also known as ampakines, these compounds potentiate AMPA receptor function. ingentaconnect.com They can be categorized as low-impact (e.g., CX516), which primarily decrease receptor deactivation, or high-impact (e.g., Tulrampator), which decrease both deactivation and desensitization. wikipedia.org AMPA receptor PAMs have shown potential in improving cognitive function in animal models. numberanalytics.com
Antagonists: These agents, such as perampanel, decrease AMPA receptor activity and are effective in treating conditions like epilepsy. numberanalytics.com
Kainate Receptors:
Kainate receptors are involved in both excitatory neurotransmission and the modulation of neurotransmitter release. numberanalytics.commdpi.com Their dysfunction has been linked to epilepsy, anxiety, and neurodegenerative diseases. numberanalytics.com
Agonists and Antagonists: Compounds like kainate and domoate act as agonists, while CNQX and NBQX are antagonists. numberanalytics.com Antagonists of the GluK1 subunit, in particular, have shown promise in models of acute and chronic pain. mdpi.com
Allosteric Modulators: Cyclothiazide and IDRA-21 are examples of positive allosteric modulators, while UBP-302 and UBP-310 are negative allosteric modulators of kainate receptors. numberanalytics.com
Excitatory Amino Acid Transporters (EAATs):
EAATs are responsible for clearing glutamate and aspartate from the synaptic cleft, thereby terminating the excitatory signal and preventing excitotoxicity. nih.gov There are five subtypes of EAATs (EAAT1-5) with distinct expression patterns in the brain. nih.gov
Modulation of Expression and Function: The expression of EAATs can be modulated by neuronal activity and by the activation of other receptors, such as metabotropic glutamate receptors. nih.gov For example, activation of mGluR2/3 has been shown to positively modulate the protein levels of EAAT1 and EAAT2. nih.gov
Pharmacological Tools: The development of selective pharmacological tools for EAATs has been challenging but is an active area of research. nih.gov Positive allosteric modulators of EAAT2 are being investigated as a potential therapeutic strategy for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease, where EAAT2 function is often impaired. acs.org
The following table provides examples of pharmacological modulators for aspartate-interacting receptors and transporters:
| Target | Modulator Type | Examples |
| NMDA Receptor | Antagonist | Ketamine dovepress.com |
| Positive Allosteric Modulator (PAM) | UBP646 nih.gov | |
| Negative Allosteric Modulator (NAM) | TCN201 nih.gov | |
| AMPA Receptor | Positive Allosteric Modulator (PAM) | CX516, Tulrampator wikipedia.org |
| Antagonist | Perampanel numberanalytics.com | |
| Kainate Receptor | Agonist | Kainate, Domoate numberanalytics.com |
| Antagonist | CNQX, NBQX numberanalytics.com | |
| Positive Allosteric Modulator (PAM) | Cyclothiazide, IDRA-21 numberanalytics.com | |
| Negative Allosteric Modulator (NAM) | UBP-302, UBP-310 numberanalytics.com | |
| EAATs | Upregulator of expression | mGluR2/3 agonists nih.gov |
Pathophysiological Roles and Mechanistic Insights of Aspartate Dysregulation
Aspartate in Neurodegenerative Disorders
The dysregulation of aspartate, a crucial excitatory neurotransmitter, is increasingly implicated in the pathophysiology of several neurodegenerative diseases. Its role as an agonist at N-methyl-D-aspartate (NMDA) receptors positions it at the center of processes that, when imbalanced, can lead to neuronal damage and death.
Role in Alzheimer's Disease and Glutamatergic System Deficits
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β plaques and neurofibrillary tangles. actascientific.com Concurrent with these pathological hallmarks, there is significant dysregulation of the glutamatergic system, which is critical for learning and memory. nih.gov Glutamate (B1630785) is a major excitatory neurotransmitter in the brain, and its levels are tightly controlled. nih.govclevelandclinic.org In AD, there is evidence of excessive glutamate, which can lead to excitotoxicity and neuronal cell death through the overactivation of NMDA receptors. nih.govclevelandclinic.org
Research has utilized sodium-dependent D-[3H]aspartate binding as a marker for the high-affinity glutamate uptake system, which reflects the presence of glutamate-releasing terminals. Studies have shown a reduction in this binding in the cerebral cortex of patients with AD, suggesting a deficit in the cortical glutamate system. nih.gov This glutamatergic deficit may contribute to some of the clinical differences observed between the dementia of AD and that of Parkinson's disease. nih.gov Furthermore, investigations into the frontal cortex of AD brains have revealed a significant increase in glutamate-induced [3H]MK-801 binding, which points to an anomalous response at the NMDA receptor. mdpi.com This suggests that while there may be fewer glutamate terminals, the remaining receptors are hypersensitive to glutamate, potentially exacerbating excitotoxic damage. The pathological activation of NMDA receptors is considered a key mediator of the synaptic dysfunction and neuronal injury seen in AD. nih.govnih.gov
Contribution to Excitotoxicity in Huntington's Disease
Huntington's disease (HD) is another neurodegenerative disorder where excitotoxicity plays a critical role in the pathogenesis. biorxiv.org A substantial body of evidence points to neuronal damage resulting from the excessive activation of glutamate receptors, particularly the NMDA subtype. nih.gov Neurons that express high levels of NMDA receptors are among the first to be lost in the striatum of individuals with HD. nih.gov
The mutant huntingtin protein appears to enhance NMDA receptor-mediated currents and toxicity. nih.gov This is compounded by findings of impaired glutamate reuptake in HD models. biorxiv.org Deficits in the expression and function of the glial transporter GLT-1 have been observed in the cortex and striatum of HD mouse models, leading to a buildup of glutamate in the synapse and prolonged activation of NMDA receptors. biorxiv.org This overstimulation results in excessive calcium influx, mitochondrial dysfunction, and the activation of cell death pathways, all of which contribute to the selective neuronal loss characteristic of HD. nih.govnih.gov
Alterations in Cortical Glutamate System in Parkinson's Disease
Parkinson's disease (PD) is primarily known for the degeneration of dopaminergic neurons in the substantia nigra. nih.gov However, there is increasing evidence for the involvement of the glutamatergic system in its pathophysiology. nih.gov Unlike in Alzheimer's disease, studies using sodium-dependent D-[3H]aspartate binding as a marker for glutamate terminals have not found a reduction in the cerebral cortex of PD patients. nih.gov This suggests that the cortical cholinergic system and the cortical glutamate system can be affected independently in different neurodegenerative disorders. nih.gov
Despite the lack of a gross reduction in glutamate terminals, there are functional alterations in glutamatergic transmission within the basal ganglia circuitry in PD. nih.gov The loss of dopamine (B1211576) leads to a functional imbalance with the glutamatergic system, contributing to the motor symptoms of the disease. nih.gov While the direct role of aspartate dysregulation in the cortex in PD is less clear than in AD, the interplay between the dopaminergic and glutamatergic systems is a key area of investigation for therapeutic strategies. nih.gov
Aspartate Accumulation and Excitotoxicity in Ischemia and Hypoglycemia
Ischemia and hypoglycemia represent acute metabolic insults to the brain that can lead to rapid neuronal death, with excitotoxicity being a primary mechanism. During periods of low blood sugar (hypoglycemia), a unique excitotoxic mechanism involving aspartate has been identified. nih.gov
Studies on isolated nerve tissue have shown that during aglycemia (a complete lack of glucose), there is an increase in the extracellular concentration of aspartate, which acts as a selective NMDA receptor agonist. nih.gov This is in contrast to glutamate levels, which were found to fall. nih.gov The accumulation of aspartate leads to the activation of NMDA receptors, which are rendered more permeable due to an accompanying alkaline shift in the extracellular pH. nih.gov This results in a massive influx of calcium, triggering a cascade of events that leads to excitotoxic injury to white matter. nih.gov Similarly, during ischemia, the failure of energy-dependent glutamate and aspartate reuptake transporters leads to their accumulation in the synaptic cleft, causing overstimulation of NMDA receptors and subsequent neuronal death.
Aspartate in Psychiatric and Neurological Conditions
Beyond neurodegenerative disorders, emerging evidence highlights the role of aspartate dysregulation in the pathophysiology of certain psychiatric and neurological conditions.
Emerging Role of Altered D-Aspartate Metabolism in Schizophrenia
Schizophrenia is a complex psychiatric disorder, and the glutamate hypothesis of schizophrenia posits that a hypofunction of NMDA receptors is a key etiological factor. nih.govnih.gov Recent research has focused on the role of D-aspartate, an endogenous agonist at the NMDA receptor, in this context. nih.govmdpi.com
Several lines of evidence suggest a perturbation of D-aspartate metabolism in schizophrenia. nih.gov Post-mortem studies of brain tissue from individuals with schizophrenia have revealed significantly reduced levels of D-aspartate in prefrontal regions. nih.govfrontiersin.org This reduction has been associated with an increase in the expression and enzymatic activity of D-aspartate oxidase (DDO), the enzyme responsible for degrading D-aspartate. nih.govfrontiersin.org
Preclinical studies in animal models support these findings. Mice with a knockout of the DDO gene, resulting in higher brain levels of D-aspartate, show increased NMDA receptor-mediated synaptic plasticity and improved performance on certain cognitive tasks. nih.gov Conversely, lower levels of D-aspartate are linked to schizophrenia-like phenotypes. nih.gov The dysregulation of D-aspartate metabolism may occur during neurodevelopmental stages, a critical period for the formation of brain circuits controlled by NMDA receptors, potentially contributing to the vulnerability to schizophrenia. nih.gov These findings suggest that targeting D-aspartate metabolism, perhaps through the supplementation of free D-aspartate, could be a novel therapeutic avenue for addressing the cognitive symptoms of schizophrenia. nih.gov
| Condition | Key Findings Related to Aspartate Dysregulation | Research Models/Methods | References |
| Alzheimer's Disease | Reduced sodium-dependent D-[3H]aspartate binding in the cerebral cortex, indicating a loss of glutamate terminals. | Post-mortem human brain tissue analysis. | nih.gov |
| Increased glutamate-induced [3H]MK-801 binding in the frontal cortex, suggesting NMDA receptor hypersensitivity. | Post-mortem human brain tissue analysis. | mdpi.com | |
| Huntington's Disease | Enhanced NMDA receptor-mediated toxicity due to the mutant huntingtin protein. | In vitro cell models and mouse models of HD. | nih.gov |
| Impaired glutamate uptake due to deficits in the GLT-1 transporter. | Mouse models of HD (R6/2). | biorxiv.org | |
| Parkinson's Disease | No significant reduction in sodium-dependent D-[3H]aspartate binding in the cerebral cortex. | Post-mortem human brain tissue analysis. | nih.gov |
| Functional imbalance between the depleted dopaminergic system and the glutamatergic system in the basal ganglia. | General understanding from various PD models. | nih.govnih.gov | |
| Ischemia/Hypoglycemia | Increased extracellular aspartate concentration during aglycemia, leading to excitotoxic white matter injury. | Isolated mouse optic nerve (in vitro model). | nih.gov |
| Schizophrenia | Reduced D-aspartate levels in the prefrontal cortex. | Post-mortem human brain tissue analysis. | nih.govfrontiersin.org |
| Increased expression and activity of D-aspartate oxidase (DDO). | Post-mortem human brain tissue analysis. | nih.govfrontiersin.org | |
| Genetic knockout of DDO in mice leads to increased NMDA receptor-mediated synaptic plasticity. | Ddo knockout mouse models. | nih.gov |
Elevated Excitatory Amino Acid Levels in Epilepsy
Epilepsy, a common neurological disorder characterized by recurrent seizures, is increasingly understood to involve an imbalance between excitatory and inhibitory neurotransmission. neurology.orgnih.gov Glutamate and aspartate are the primary excitatory neurotransmitters in the central nervous system (CNS). jove.comnumberanalytics.com Research indicates that cortical epileptic activity is linked to elevated concentrations of these excitatory amino acids. neurology.orgnih.gov
A key mechanism implicated in the pathology of epilepsy is the over-activation of N-methyl-D-aspartate (NMDA) receptors, which are a type of ionotropic glutamate receptor crucial for excitatory signaling. nih.govmdpi.com Both glutamate and aspartate act as agonists at NMDA receptors, and their excessive stimulation can lead to excitotoxicity, a process that causes neuronal injury and death, contributing to the generation and propagation of seizures. nih.govmdpi.com Studies have shown that high levels of glutamate and aspartate can induce neuronal death through NMDAR-mediated excitotoxicity. nih.gov
Direct evidence from studies on human brain tissue reveals a significant elevation of specific amino acids in the epileptic cortex. In patients undergoing temporal lobectomy for epilepsy, tissue samples from actively spiking cortical regions showed significantly higher concentrations of aspartate compared to non-spiking regions. neurology.orgnih.gov One study quantified this increase, reporting a 28% rise in aspartic acid concentration in spiking cortex. nih.gov Furthermore, the activity of aspartate aminotransferase (AAT), a key enzyme in aspartate metabolism, was also found to be significantly elevated by 16-18% in the same epileptic tissue, providing further support for a disturbance in aspartate mechanisms in the human epileptic brain. nih.gov
The following table summarizes the comparative levels of amino acids found in spiking (epileptic) versus non-spiking cerebral cortex, as identified in a study of patients undergoing temporal lobectomy.
| Amino Acid | Spiking Cortex (μmol/g protein) | Non-spiking Cortex (μmol/g protein) | Significance (p-value) |
| Aspartate | 15.2 ± 0.9 | 12.2 ± 0.5 | < 0.05 |
| Glutamate | 109.8 ± 1.8 | 87.4 ± 2.0 | < 0.001 |
| Glycine (B1666218) | 11.5 ± 0.8 | 7.4 ± 0.6 | < 0.01 |
| GABA | 15.0 ± 1.0 | 13.9 ± 1.4 | Not Significant |
| Taurine | 14.5 ± 0.8 | 12.2 ± 0.8 | Not Significant |
| Data sourced from studies on human epileptic cerebral cortex. neurology.orgnih.gov |
This relative imbalance, with increased levels of excitatory neurotransmitters like aspartate and glutamate without a corresponding rise in inhibitory neurotransmitters like GABA, is thought to contribute to the hyperexcitability characteristic of epilepsy. neurology.orgnih.gov
Impaired Social Behavior and NMDA Receptor Dysfunction
Deficits in social behavior are a core symptom of several neurodevelopmental disorders, and evidence points to the impaired functioning of N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission as a significant contributing factor. nih.govfrontiersin.org NMDA receptors, activated by glutamate and aspartate, are critical for synaptic plasticity, learning, and memory, which are foundational processes for complex social behaviors. frontiersin.orgnih.gov Hypofunction of these receptors is implicated in conditions like schizophrenia and autism spectrum disorder (ASD), which are often characterized by impaired social interaction and communication. nih.govnih.govnih.gov
Animal models have been instrumental in linking NMDA receptor dysfunction directly to abnormal social behaviors. nih.gov Pharmacological inhibition of NMDA receptors in rodents leads to decreased social interaction, deficits in social memory, and abnormal aggressive or maternal behaviors. nih.gov Similarly, genetically modified mice with impaired function of NMDA receptor subunits (such as GluN1, GluN2A, and GluN2B) exhibit significant deficits in social behavior. nih.gov For instance, research on a mouse model of autism (NL3 R451C knockin mice) found that reduced NMDA receptor function in the medial prefrontal cortex contributes to social deficits. nih.gov
In humans, studies have observed neurochemical abnormalities related to the aspartate pathway in individuals with ASD. One study using proton magnetic resonance spectroscopy found that high-functioning individuals with ASD had significantly lower concentrations of N-acetyl aspartate (NAA), a marker of neuronal viability, across several brain regions, with a specific reduction in the left frontal cortex. nih.gov While some studies on blood metabolites have not found significant differences in aspartate aminotransferase (AST) levels between adults with ASD and neurotypical controls, others have noted alterations in related metabolic pathways. nih.govcambridge.org For example, one study reported that children with ASD had significantly higher levels of serum AST compared to a control group. africanjournalofbiomedicalresearch.com
The connection between NMDA receptor hypofunction and social deficits is thought to involve downstream effects on other neurotransmitter systems and neuronal circuits, particularly involving GABAergic interneurons. frontiersin.orgnih.gov This disruption in the brain's excitatory/inhibitory balance can impair the synchronized neuronal firing necessary for processing social cues and executing appropriate social responses. youtube.com
Aspartate Aminotransferase (AST) as a Clinical Biomarker and Disease Indicator
Aspartate aminotransferase (AST), also known as serum glutamic-oxaloacetic transaminase (SGOT), is an enzyme that plays a crucial role in amino acid metabolism. nih.govwebmd.com It catalyzes the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. While present in various tissues, its highest concentrations are found in the liver, heart, skeletal muscle, kidneys, and brain. amegroups.orgmountsinai.org When cells in these tissues are damaged, AST is released into the bloodstream, making its serum level a valuable clinical biomarker for various diseases. mountsinai.orgclevelandclinic.org
Clinical Significance in Assessment of Liver and Myocardial Health
Elevated serum AST levels are a well-established indicator of tissue damage, particularly to the liver and heart. mountsinai.orgclevelandclinic.org In hepatology, an AST test is a fundamental component of liver function panels. mayoclinic.org Increased AST levels can signal a variety of liver conditions, including:
Hepatitis: Inflammation of the liver, whether viral or due to other causes, leads to hepatocyte injury and release of AST. mountsinai.orgclevelandclinic.org
Cirrhosis: Advanced scarring of the liver is often associated with elevated AST. mountsinai.orgclevelandclinic.org
Liver Ischemia: Insufficient blood flow to the liver can cause tissue death and a subsequent spike in AST levels. mountsinai.org
Alcohol-induced liver injury: Excessive alcohol consumption is toxic to liver cells and is a common cause of high AST levels. clevelandclinic.org
Liver Tumors: Both benign and malignant liver tumors can cause an increase in serum AST. mountsinai.org
A normal AST range is typically considered to be under 40 units per liter (U/L), though this can vary slightly between laboratories. webmd.commedicalnewstoday.com Levels significantly above this threshold often prompt further investigation for liver disease. medicalnewstoday.com
In cardiology, AST levels have historically been used to help diagnose acute myocardial infarction (heart attack). amegroups.org Damage to cardiac muscle cells (myocytes) results in the release of AST into the circulation. The extent of the AST elevation often correlates with the size of the myocardial necrosis. amegroups.org While more specific cardiac biomarkers like troponin are now standard, AST can still provide complementary information in the assessment of heart muscle damage. amegroups.org
Association with Cardiometabolic Risk Factors (Metabolic Syndrome, Diabetes, Obesity)
Beyond its role as a marker for acute tissue injury, growing evidence has linked elevated AST activity to a range of cardiometabolic risk factors. amegroups.orgnih.gov An increased AST level is associated with metabolic syndrome, abdominal obesity, insulin (B600854) resistance, and diabetes. amegroups.org
Studies, including the landmark Framingham Heart Study, have demonstrated that higher levels of aminotransferases (both AST and Alanine (B10760859) Aminotransferase, or ALT) are associated with an increased risk for developing hypertension, diabetes, and metabolic syndrome. amegroups.orgnih.gov These associations often persist even after adjusting for factors like visceral fat and insulin resistance, suggesting the enzymes may reflect a dimension of cardiometabolic risk not fully captured by other measures. amegroups.orgnih.gov
Research has consistently shown that individuals with metabolic syndrome have significantly higher AST levels compared to those without the condition. researchgate.net Furthermore, a positive correlation has been observed between AST levels and key components of cardiometabolic risk, including elevated triglycerides, high blood pressure, and abnormal blood glucose. researchgate.nettandfonline.com The fat-to-muscle ratio (FMR), a marker of body composition related to obesity, has also been positively correlated with higher cardiometabolic risk scores, as has the ALT/AST ratio. tandfonline.com
The table below illustrates the odds ratios (OR) for having a high cardiometabolic risk score based on the combined status of Fat-to-Muscle Ratio (FMR) and ALT/AST ratio in a study of men and women.
| Subgroup | Odds Ratio (OR) in Women (95% CI) | Odds Ratio (OR) in Men (95% CI) |
| Low-FMR/Low-ALT/AST | 1.00 (Reference) | 1.00 (Reference) |
| High-FMR/Low-ALT/AST | 2.51 (1.26–5.00) | 2.06 (1.37–3.11) |
| Low-FMR/High-ALT/AST | 3.00 (1.46–6.16) | 1.95 (1.10–3.46) |
| High-FMR/High-ALT/AST | 8.51 (4.46–16.25) | 5.09 (3.39–7.65) |
| Data adapted from a cross-sectional study on cardiometabolic risk. tandfonline.com |
Predictive Value for Diabetes Risk and Liver Disorders
Elevated serum AST levels, particularly in conjunction with other liver enzymes, have shown predictive value for the future development of type 2 diabetes (T2DM) and the presence of underlying liver disorders like non-alcoholic fatty liver disease (NAFLD). nih.govfrontiersin.org While the association for AST alone has been debated in some earlier analyses, larger and more recent prospective studies have confirmed its significance. nih.gov
One comprehensive meta-analysis reported that elevated AST levels are associated with an increased risk for T2DM, even within the normal range of AST values. nih.gov The ratio of AST to ALT (De-Ritis ratio) has also emerged as a valuable predictor. frontiersin.orgnih.gov Several large cohort studies in Chinese populations found that a lower AST/ALT ratio was significantly associated with a higher risk of developing diabetes. frontiersin.orgnih.gov One study on prediabetic individuals reported that a lower AST/ALT ratio was linked to a higher risk of progressing to full-blown diabetes. frontiersin.org Another study demonstrated a non-linear relationship, where the diabetes risk increased as the AST/ALT ratio decreased, particularly when the ratio was below 1.18. nih.gov
The predictive power of liver enzymes for diabetes is thought to be linked to their role as surrogate markers for hepatic insulin resistance and NAFLD, which itself is a major risk factor for T2DM. frontiersin.orgdiabetesjournals.org Increased liver enzyme activity is considered an indicator of hepatocellular injury, which can be caused by the fat accumulation and inflammation characteristic of NAFLD. diabetesjournals.org Studies have shown that increasing quartiles of ALT and gamma-glutamyltransferase (GGT), and decreasing quartiles of the AST/ALT ratio, are all correlated with a higher prevalence of both T2DM and impaired fasting glucose. wjgnet.com The risk is greatest when multiple liver markers are abnormal, indicating a more severe underlying hepatic dysfunction. wjgnet.com
Aspartate in Infectious Disease and Immune Response
Emerging evidence highlights that the metabolism of amino acids, including aspartate, is not just for housekeeping but plays a directive role in shaping the function and fate of immune cells. nih.gov Aspartate is a critical precursor for the synthesis of proteins and nucleotides, which are essential for the proliferation of immune cells like T cells. nih.govnih.gov However, its role extends to modulating the function of non-proliferating innate immune cells, such as macrophages. nih.gov
Recent research has shown that aspartate metabolism is significantly altered in inflammatory macrophages. nih.gov In lipopolysaccharide (LPS)-stimulated (M1) macrophages, metabolites in the aspartate pathway were found to be depleted. nih.gov Supplementing these cells with aspartate was shown to promote the secretion of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.gov Mechanistically, aspartate appears to boost the activation of hypoxia-inducible factor-1α (HIF-1α) and the inflammasome, key pathways for inflammatory responses. nih.gov Furthermore, providing aspartate was found to enhance the bactericidal activity of macrophages and bolster intestinal immune responses in vivo, suggesting its potential application in modulating immune-related diseases. nih.gov
In the context of autoimmune diseases, aspartate metabolism is also critically important. In rheumatoid arthritis (RA), a chronic autoimmune disorder, T cells in the inflamed joint exhibit a distinct metabolic signature. nih.gov A key abnormality identified in these autoimmune T cells is a deficiency in the production of mitochondrial aspartate. nih.gov This shortage disrupts the regeneration of the metabolic cofactor NAD+, leading to stress in the endoplasmic reticulum (ER) and promoting the enhanced production and release of Tumor Necrosis Factor (TNF), a key pathogenic cytokine in RA. nih.gov Importantly, research has demonstrated that supplementing with exogenous aspartate or transferring healthy mitochondria into these T cells can rescue the metabolic defect, suppress TNF release, and reduce rheumatoid tissue inflammation in experimental models. nih.gov This positions mitochondrial aspartate metabolism as a crucial regulator of T-cell-driven autoimmune inflammation. nih.gov
Aspartate Metabolic Flux in Bacterial Pathogen Elimination (e.g., Edwardsiella tarda)
Metabolic reprogramming within a host is a critical defense mechanism against bacterial pathogens. frontiersin.org Recent research has identified aspartate as a key reprogramming metabolite in the immune response to Edwardsiella tarda, a significant pathogen in both aquaculture and public health. frontiersin.org Studies using zebrafish models have shown that during infection with either tetracycline-sensitive or -resistant strains of E. tarda, the host's endogenous aspartate levels become significantly depressed. frontiersin.orgfrontiersin.org This depletion highlights a metabolic struggle between the host and the pathogen.
Exogenous administration of aspartate has been demonstrated to restore protection in infected zebrafish, increasing their survival rate against both antibiotic-sensitive and resistant E. tarda. frontiersin.orgnih.gov The primary mechanism behind this protective effect is the promotion of nitric oxide (NO) biosynthesis by the host. frontiersin.orgnih.gov Aspartate serves as a crucial precursor for NO synthesis, an important gaseous messenger in innate immunity known for its ability to eliminate bacterial pathogens. nih.gov The effectiveness of this pathway was further validated by experiments where the use of an NO donor, sodium nitroprusside, mimicked the protective effects of aspartate, confirming that aspartate-mediated pathogen elimination is dependent on NO production. nih.govresearchgate.net
Conversely, the pathogen E. tarda has evolved its own metabolic strategies involving aspartate to ensure its survival within the host. nih.gov To counteract the host's oxidative defenses, such as the production of reactive oxygen species (ROS), E. tarda utilizes L-aspartate from its environment. nih.gov The bacterium possesses C4-dicarboxylate transporters that are essential for its proliferation inside macrophages and dissemination in host tissues. nih.gov By taking up L-aspartate, E. tarda can reprogram its metabolic flux towards the production of pyruvate (B1213749), a ketoacid capable of neutralizing ROS. nih.gov This bacterial strategy underscores the central and contested role of aspartate metabolic flux in the host-pathogen interaction.
| Role in Host Defense | Role in Pathogen Survival |
|---|---|
| Serves as a reprogramming metabolite when endogenous levels are depleted during infection. frontiersin.org | Uptake via C4-dicarboxylate transporters is essential for bacterial proliferation and dissemination. nih.gov |
| Exogenous aspartate promotes host nitric oxide (NO) biosynthesis. frontiersin.orgnih.gov | Fuels the production of pyruvate, which neutralizes host-generated reactive oxygen species (ROS). nih.gov |
| Increased NO levels lead to the elimination of both antibiotic-sensitive and -resistant E. tarda. frontiersin.orgnih.gov | Contributes to the full antioxidative capacity of the bacterium, enabling it to survive in oxidative environments. nih.gov |
Promotion of Nitric Oxide Production via the Urea (B33335) Cycle in Immune Response
Nitric oxide (NO) is a pleiotropic signaling molecule and a potent antimicrobial agent central to the innate and adaptive immune responses. elsevier.esnih.gov Immune cells, particularly macrophages, are activated by microbial products and proinflammatory cytokines to express the inducible isoform of nitric oxide synthase (iNOS), which produces sustained, high levels of NO to combat pathogens. nih.govnih.gov The synthesis of NO is intricately linked to amino acid metabolism, with aspartate playing a critical role through its connection to the urea and citrulline-NO cycles. nih.govnih.gov
Two nitrogen atoms are incorporated into the urea molecule during its synthesis in the liver; one is derived from free ammonia (B1221849) and the second is donated by aspartate. nyu.eduwikipedia.org This same pathway is utilized by various cells to generate arginine, the sole substrate for all nitric oxide synthase (NOS) isoforms. nih.gov The process involves a series of enzymatic reactions that are shared between the urea cycle, which primarily functions to dispose of waste nitrogen, and the citrulline-NO cycle, which regenerates arginine for NO production. nih.gov
The key linking reaction is the condensation of citrulline and aspartate to form argininosuccinate (B1211890). nih.govyoutube.com This step is catalyzed by the enzyme argininosuccinate synthetase (ASS). nih.gov Subsequently, the enzyme argininosuccinate lyase (ASL) cleaves argininosuccinate to produce arginine and fumarate (B1241708), with the latter linking back to the Krebs cycle. nyu.edu The newly synthesized arginine is then available for NOS enzymes to produce NO and citrulline, allowing the cycle to continue. nih.govyoutube.com
In cells that produce large amounts of NO for immune defense, the expression of ASS is often low and becomes a potential rate-limiting step for NO synthesis. nih.gov The expression of the ASS gene in these cells is upregulated by proinflammatory signals, ensuring that aspartate can be utilized to fuel NO production during an active immune response. nih.gov This metabolic connection highlights aspartate as a fundamental contributor to the generation of NO, a key effector molecule in cellular immunity. nih.gov
| Substrate(s) | Enzyme | Product(s) | Cycle/Pathway Contribution |
|---|---|---|---|
| Citrulline + Aspartate + ATP | Argininosuccinate Synthetase (ASS) | Argininosuccinate + AMP + PPi | Shared step linking the Urea and Citrulline-NO cycles. nih.govnih.gov |
| Argininosuccinate | Argininosuccinate Lyase (ASL) | Arginine + Fumarate | Produces the direct substrate for Nitric Oxide Synthase. nyu.edu |
| Arginine + O₂ + NADPH | Nitric Oxide Synthase (NOS) | Nitric Oxide (NO) + Citrulline + NADP⁺ | Final step in NO production for immune function. jcdr.net |
Toxicological Mechanisms of Aspartate Derivatives
While essential for numerous physiological processes, aspartate and its derivatives can exhibit toxicity, primarily through a mechanism known as excitotoxicity. nih.gov L-aspartate is classified as an excitatory amino acid neurotransmitter, similar to L-glutamate. nih.govnih.gov Its neurotoxic potential is mediated through the overactivation of specific glutamate receptors, most notably the N-methyl-D-aspartate (NMDA) receptor. nih.govmdpi.com
Excitotoxicity occurs when excessive stimulation of NMDA receptors leads to a pathological influx of ions into neurons. nih.gov The activation of these receptors opens channels that permit a large amount of calcium (Ca²⁺) and sodium (Na⁺) to enter the cell. nih.govmdpi.com This ionic imbalance triggers a cascade of detrimental downstream events, including mitochondrial dysfunction, the generation of reactive oxygen species, activation of proteases, and ultimately, neuronal swelling and cell death (necrosis) or apoptosis. nih.govmdpi.com This mechanism of neuronal damage is implicated in the pathology of various acute central nervous system insults and chronic neurodegenerative diseases. nih.govnih.gov
In addition to excitotoxicity, direct toxic effects of L-aspartic acid have been observed at high dose levels in animal studies. nih.gov A 90-day feeding study in Fischer 344 rats demonstrated that high concentrations of dietary L-aspartic acid (2.5% or greater) resulted in discernible organ damage. nih.gov Histopathological examination revealed regenerative renal tubules with tubular dilation in the kidneys of male rats, indicating renal injury. nih.gov Furthermore, acinar cell hypertrophy was observed in the salivary glands of both male and female rats at high doses. nih.gov These findings suggest that excessive intake of aspartate can lead to direct toxic effects on non-neuronal tissues.
| Mechanism | Description | Affected System/Organ | Key Molecular Target |
|---|---|---|---|
| Excitotoxicity | Neuronal damage and death caused by excessive activation of excitatory amino acid receptors, leading to massive Ca²⁺ influx. nih.govmdpi.com | Central Nervous System | N-methyl-D-aspartate (NMDA) Receptor nih.gov |
| Direct Organ Toxicity | Histopathological changes and organ damage resulting from sustained high-dose exposure. nih.gov | Kidneys, Salivary Glands | Not specified, likely related to metabolic overload or direct cellular stress. nih.gov |
Future Directions and Research Gaps in Sodium Aspartate Studies
Identification and Characterization of Specific Aspartate Efflux Carriers
While the transport of aspartate into cells and mitochondria is well-documented through excitatory amino acid transporters (EAATs) and aspartate-glutamate carriers (AGCs), the mechanism for its efflux from cells remains poorly understood. wikipedia.orgnih.govnih.gov There is evidence that aspartate can be released from brain cells, particularly astrocytes, under certain conditions, but the specific transporter mediating this efflux has not been identified. nih.gov
The blood-brain barrier (BBB) presents a specific case, where studies have shown a significant, stereospecific efflux of L-aspartic acid from the brain, while D-aspartic acid is not eliminated. nih.gov This suggests the existence of a specific efflux pump for L-aspartate at the BBB, which is crucial for maintaining low concentrations of this excitatory amino acid in the brain's interstitial fluid. nih.gov However, the molecular identity of this transporter is unknown. nih.gov In other cells, such as enterocytes and kidney tubule cells, the lack of a proven specific efflux carrier suggests that efficient intracellular utilization may preclude the need for one. nih.gov
Key research objectives include:
Molecular identification of efflux transporters: Utilizing genetic screening and proteomic approaches to identify the proteins responsible for aspartate efflux from various cell types, including astrocytes and brain endothelial cells.
Functional characterization: Once identified, these carriers must be characterized in terms of their kinetics, substrate specificity, and regulation. Understanding if they are Na+-dependent or -independent and how their activity is modulated is crucial.
Role in pathology: Investigating how the dysfunction of these putative efflux carriers might contribute to excitotoxicity or other pathological states where extracellular aspartate levels are dysregulated.
Development and Application of Subunit-Selective NMDA Receptor Ligands in Behavioral and Neurological Studies
Aspartate exerts its primary excitatory effects through NMDA receptors. numberanalytics.com These receptors are complex heterotetramers, typically composed of two GluN1 subunits and two GluN2 (A-D) or GluN3 subunits. nih.govresearchgate.net The specific subunit composition dictates the receptor's pharmacological and physiological properties, and different subtypes are implicated in distinct brain functions and diseases. benthamscience.comresearchgate.net
While the development of NMDA receptor antagonists has been a major focus for treating neurological disorders, many early-generation, non-selective blockers failed in clinical trials due to severe side effects like psychosis and cognitive impairment. nih.govnih.gov This is because they block NMDA receptors needed for normal physiological function. nih.gov The future lies in the development of subunit-selective ligands that can target specific NMDA receptor populations, such as those enriched at extrasynaptic sites which are major contributors to excitotoxicity. nih.gov
The GluN2B subunit, in particular, has emerged as an attractive target. nih.govnih.gov Selective GluN2B negative allosteric modulators (NAMs) like ifenprodil, traxoprodil, and the more recent onfasprodil (B10830910) have shown promise with potentially better side-effect profiles. nih.govpsychiatrist.com However, challenges remain, including poor bioavailability and the fact that selectivity is often relative rather than absolute. nih.govnih.gov
Future research should prioritize:
High-throughput screening and rational drug design: To discover and optimize novel compounds with high selectivity for different GluN2 and GluN3 subunits. Recent advancements with phenanthroic and naphthoic acid derivatives show promise for enhanced selectivity. nih.gov
Behavioral pharmacology: Using these new selective ligands as tools in animal models to dissect the precise roles of different NMDA receptor subtypes in learning, memory, and the pathophysiology of disorders like depression, schizophrenia, and neurodegenerative diseases. nih.govmdpi.com
Clinical translation: Overcoming the hurdles of poor pharmacokinetics and conflicting preclinical/clinical results to bring next-generation, subunit-selective modulators to patients. nih.gov
Comprehensive Investigation of Post-translational Modifications (e.g., Acetylation) in Malate-Aspartate Shuttle Regulation
The malate-aspartate shuttle (MAS) is a critical metabolic pathway for transferring reducing equivalents from cytosolic NADH into the mitochondria, a process in which aspartate is a key intermediate. nih.govnih.gov The shuttle's efficiency is vital for maintaining aerobic glycolysis and ATP production. nih.gov Recent research has revealed that the activity of the MAS can be regulated by post-translational modifications of its core enzyme components.
This discovery opens up a new area of investigation into the metabolic regulation of aspartate-related pathways. Gaps in our knowledge include:
Identifying other PTMs: Investigating whether other post-translational modifications like phosphorylation, ubiquitination, or SUMOylation play a role in regulating GOT2 or other MAS enzymes (e.g., MDH1, MDH2, AGC1, AGC2).
Upstream signaling pathways: Elucidating the signaling cascades that control the activity of the enzymes responsible for these modifications (e.g., acetyltransferases that oppose SIRT3's action).
Pathophysiological relevance: Determining how dysregulation of MAS enzyme acetylation contributes to diseases with metabolic components, such as cancer, neurodegeneration, and metabolic syndrome. The finding that GOT2 acetylation is increased in pancreatic tumors highlights the importance of this research direction. nih.gov
Addressing Sex Differences in Aspartate Metabolism and Biological Responses
Emerging evidence indicates that there are significant sex differences in the metabolism and function of amino acid neurotransmitters, including aspartate. nih.gov These differences can manifest in distinct brain regions and may change over the course of development and in response to pathological stimuli.
One study found that in rats, sex differences in aspartate concentration occur later in development (postnatal day 20) compared to GABA. nih.gov Another study investigating audiogenic epilepsy in rats noted that the condition smoothed out pre-existing gender distinctions in the distribution of free amino acids. nih.gov Following seizures, the changes in aspartate levels differed between males and females; for instance, female rats showed an increase in hippocampal aspartate, while males showed a decrease in cortical aspartate. nih.gov Other studies have reported that females can have higher concentrations of neurotransmitters like serotonin (B10506) and dopamine (B1211576), and that glutamatergic transmission and plasticity can be heightened in male rodents in reward-related brain regions. frontiersin.orgresearchgate.net
These findings underscore the importance of considering sex as a biological variable in neuroscience research. Key research gaps include:
Hormonal regulation: Investigating the precise mechanisms by which sex hormones like testosterone (B1683101) and estrogen influence the expression and activity of enzymes and transporters involved in aspartate metabolism and signaling.
Developmental trajectories: Mapping the sex-specific changes in aspartate systems throughout the lifespan, from early development to aging.
Disease vulnerability and treatment response: Exploring how these baseline sex differences in aspartate metabolism might contribute to the known sex disparities in the prevalence, presentation, and treatment response of neurological and psychiatric disorders. researchgate.netbiorxiv.org
Advanced Integrated Omics Approaches (Metabolomics and Proteomics) in Aspartate-Related Disease Contexts
To unravel the complex role of aspartate in health and disease, a systems-level approach is necessary. Integrated "omics" technologies, which combine metabolomics (the study of all metabolites) and proteomics (the study of all proteins), offer a powerful way to gain a holistic view of aspartate-related pathways.
By simultaneously measuring changes in aspartate levels along with the proteins and other metabolites it interacts with, researchers can build comprehensive models of its metabolic network. nih.gov This approach has been used effectively in plant biology to understand the regulation of the aspartate-derived amino acid pathway. nih.govoup.com In human disease, proteomic analysis of brain tissue after ischemic stroke has already revealed the downregulation of all mitochondrial proteins involved in the malate-aspartate shuttle. nih.gov
Future research should leverage these advanced techniques to:
Map disease-specific signatures: Use metabolomics and proteomics to identify unique "fingerprints" of aspartate pathway dysregulation in various conditions, such as neurodegenerative diseases, cancer, and inborn errors of metabolism.
Discover novel biomarkers: Identify proteins or metabolites in the aspartate network whose levels in blood or cerebrospinal fluid could serve as diagnostic or prognostic biomarkers.
Identify therapeutic targets: By constructing detailed network models, researchers can pinpoint critical nodes—enzymes or transporters—that could be targeted for therapeutic intervention. mdpi.com
Integrate with genomics: Combine proteomic and metabolomic data with genomic information to understand how genetic variations lead to functional changes in aspartate metabolism and contribute to disease susceptibility.
This integrated approach will be instrumental in moving beyond a single-molecule focus to a network-level understanding of how sodium aspartate contributes to the intricate web of life.
Interactive Data Tables
Table 1: Key Transporters in Aspartate Homeostasis
| Transporter Family | Specific Transporter(s) | Location | Function | Research Gap |
| Excitatory Amino Acid Transporters (EAATs) | EAAT1-5 | Plasma Membrane (Neurons, Glia) | Uptake of glutamate (B1630785) and aspartate from synaptic cleft. wikipedia.orgwikipedia.org | Regulation of specific isoforms in disease. |
| Aspartate-Glutamate Carriers (AGCs) | AGC1 (Aralar1), AGC2 (Citrin) | Inner Mitochondrial Membrane | Exchanges mitochondrial aspartate for cytosolic glutamate. nih.govnih.gov | Role in specific neuronal populations. |
| Vesicular H+-coupled Transporters | Sialin (B1330336) (SLC17A5) | Synaptic Vesicles (debated), Lysosomes | Proposed vesicular aspartate/glutamate transporter. nih.gov | Conflicting evidence; physiological role in neurotransmission is unclear. nih.govjneurosci.orgnih.gov |
| Unknown Efflux Carrier | Not Identified | Blood-Brain Barrier, Astrocytes | Mediates efflux of L-aspartate from the brain. nih.govnih.gov | Molecular identity and mechanism are unknown. nih.gov |
Table 2: NMDA Receptor Subunits as Therapeutic Targets
| NMDA Subunit | Primary Location | Known Function | Selective Ligand Example | Therapeutic Potential / Challenges |
| GluN2A | Synaptic | Mature synaptic transmission, plasticity. nih.gov | NVP-AAM077 (research) | Developing clinically viable, highly selective agents. |
| GluN2B | Extrasynaptic, Synaptic | Synaptic plasticity, excitotoxicity. nih.gov | Ifenprodil, Onfasprodil psychiatrist.com | Promising target for depression/neurodegeneration; bioavailability and selectivity issues. nih.govnih.gov |
| GluN2C/D | Cerebellum, Brainstem | Modulate neuronal excitability. nih.gov | --- | Less explored; potential for movement or psychiatric disorders. |
Q & A
Q. How to optimize proteoliposome assays for kinetic studies of aspartate uptake?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
